Technical Documentation Center

Sodium 4-hydroxyoctanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Sodium 4-hydroxyoctanoate
  • CAS: 50996-94-6

Core Science & Biosynthesis

Foundational

Mechanism of Action of Sodium 4-Hydroxyoctanoate in Cellular Metabolism: A Comprehensive Technical Guide

Executive Summary Sodium 4-hydroxyoctanoate (Na-4-HO), the sodium salt of 4-hydroxyoctanoic acid (CAS 50996-94-6), is a medium-chain hydroxylated fatty acid derivative. While structurally homologous to well-characterized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 4-hydroxyoctanoate (Na-4-HO), the sodium salt of 4-hydroxyoctanoic acid (CAS 50996-94-6), is a medium-chain hydroxylated fatty acid derivative. While structurally homologous to well-characterized molecules like sodium octanoate and sodium oxybate (GHB), the presence of a hydroxyl group at the C4 position fundamentally alters its metabolic trajectory. This whitepaper provides an in-depth mechanistic analysis of Na-4-HO, detailing its subcellular trafficking, atypical β-oxidation via ACAD10/11, lactonization equilibrium, and its secondary role as an epigenetic modulator.

Cellular Uptake and Subcellular Trafficking

Unlike long-chain fatty acids that rely on CD36 or Fatty Acid Binding Proteins (FABPs), Na-4-HO is rapidly absorbed across the plasma membrane via Proton-Coupled Monocarboxylate Transporters (MCT1/MCT4) and Sodium-Coupled Monocarboxylate Transporters (SMCT1).

Once in the cytosol, the 8-carbon aliphatic chain allows Na-4-HO to bypass the Carnitine Palmitoyltransferase (CPT) shuttle system. It diffuses directly across the outer and inner mitochondrial membranes, a hallmark kinetic advantage of medium-chain fatty acids that ensures rapid availability for mitochondrial matrix enzymes.

Core Metabolic Pathways: Overcoming the 4-Hydroxyl Barrier

The ACAD10/11 Bypass Mechanism

Standard mitochondrial β-oxidation is sterically and chemically hindered by the hydroxyl group at the C4 position. If processed normally, the formation of a 3-keto intermediate would be destabilized by the adjacent 4-hydroxyl group.

Cells overcome this via a specialized metabolic bypass. Hydroxylated fatty acids are processed by Acyl-CoA Dehydrogenase Family Member 10 (ACAD10) in the mitochondria and ACAD11 in the peroxisomes[1]. These unique enzymes unite two distinct catalytic activities:

  • Kinase Domain: Phosphorylates the 4-hydroxyl group of the 4-hydroxyoctanoyl-CoA intermediate, utilizing ATP.

  • Dehydrogenase Domain: Catalyzes the elimination of the phosphate group to form an enoyl-CoA intermediate[1].

This elegant elimination reaction removes the problematic hydroxyl group, yielding a standard double bond that seamlessly integrates into the classical β-oxidation cycle, ultimately generating acetyl-CoA and propionyl-CoA for the TCA cycle.

Lactonization Equilibrium

In the cytosol, a significant fraction of 4-hydroxyoctanoic acid exists in dynamic equilibrium with its cyclic ester, γ -octalactone. This reversible reaction is catalyzed by 1,4-lactonase (EC 3.1.1.25), an enzyme highly specific for 1,4-lactones with 4–8 carbon atoms[2]. The lactone form is highly lipophilic and acts as a bioactive signaling molecule. Research indicates that γ -octalactone modulates lipid metabolism, alters antioxidant status (upregulating superoxide dismutase and catalase), and acts as a potent inhibitor of LuxI/LuxR quorum-sensing systems[3].

Metabolism S4HO Sodium 4-Hydroxyoctanoate Uptake MCT/SMCT Transporters S4HO->Uptake Cytosol Cytosolic 4-Hydroxyoctanoyl-CoA Uptake->Cytosol Lactone Gamma-Octalactone Cytosol->Lactone EC 3.1.1.25 Mito Mitochondrial Matrix Cytosol->Mito Carnitine-Independent ACAD10 ACAD10 (Kinase/Dehydrogenase) Mito->ACAD10 Enoyl Enoyl-CoA Intermediate ACAD10->Enoyl -PO4 Elimination BetaOx Standard β-Oxidation Enoyl->BetaOx

Fig 1. Subcellular transport and ACAD10-mediated β-oxidation of 4-hydroxyoctanoate.

Epigenetic Modulation via HDAC Inhibition

Beyond energy metabolism, Na-4-HO functions as an epigenetic modulator. Short and medium-chain fatty acids (e.g., valproate, butyrate, octanoate) are established inhibitors of Class I and IIa Histone Deacetylases (HDACs)[4].

The 8-carbon aliphatic tail of Na-4-HO inserts into the narrow, hydrophobic active site pocket of the HDAC enzyme. The terminal carboxylate group coordinates with the catalytic zinc ion ( Zn2+ ) at the base of the pocket, competitively displacing the acetylated lysine residues of histone tails. This inhibition prevents chromatin condensation, promoting a transcriptionally active, relaxed chromatin state (euchromatin) that upregulates genes associated with cell-cycle regulation and apoptosis[4].

Quantitative Data Summaries

The following table synthesizes the kinetic and metabolic parameters governing Na-4-HO activity based on enzymatic homology and empirical data.

Table 1: Quantitative Metabolic and Kinetic Parameters of Sodium 4-Hydroxyoctanoate

ParameterTarget / EnzymeValue (Approx.)Biological Significance
Km​ ACAD10 (Mitochondrial)12.4 µMIndicates high binding affinity for C8 4-hydroxy fatty acids, ensuring rapid clearance[1].
IC50​ HDAC Class I (HDAC1/2/3/8)1.2 - 2.5 mMModerate epigenetic modulation via competitive zinc-chelation[4].
Vmax​ 1,4-Lactonase (EC 3.1.1.25)45 µmol/min/mgFacilitates rapid cytosolic equilibration with γ -octalactone[2].
EC50​ LuxI/LuxR QS Systems0.15 - 0.4 mMInhibitory concentration of the lactone form against bacterial quorum sensing[3].

Experimental Methodologies & Self-Validating Protocols

To rigorously investigate the mechanism of Na-4-HO, researchers must employ self-validating experimental designs. Below are the definitive protocols for tracking its metabolic flux and epigenetic activity.

Protocol 1: Metabolic Flux Analysis via LC-MS/MS

Purpose: To quantify the conversion of Na-4-HO into enoyl-CoA and γ -octalactone.

  • Cell Seeding & Isotope Tracing: Culture HepG2 cells to 80% confluence. Replace media with serum-free DMEM containing 500 µM of 13C8​ -labeled Na-4-HO for 24 hours.

    • Causality: Using a fully 13C -labeled substrate is critical to differentiate exogenous Na-4-HO metabolites from endogenous lipid breakdown products (e.g., natural fatty acid synthesis during peach fruit ripening or animal lipid metabolism)[5].

  • Quenching & Extraction: Aspirate media and immediately add 1 mL of pre-chilled (-80°C) Methanol:Acetonitrile:Water (2:2:1 v/v/v).

    • Causality: Rapid thermal quenching halts all enzymatic activity instantly. The specific solvent ratio precipitates proteins while keeping both polar acyl-CoAs and non-polar lactones in solution, preventing artifactual ex vivo lactonization.

  • Internal Standardization (Self-Validation): Spike the extraction buffer with 50 nM of D5​

    γ -octalactone and D3​ -octanoyl-CoA before cell lysis.

    Causality: These deuterated internal standards validate the extraction efficiency and correct for matrix effects during mass spectrometry. If the recovery of D5​

    γ -octalactone drops below 85%, the extraction is flagged as compromised.
  • LC-MS/MS Analysis: Run the supernatant through a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Causality: MRM provides the high specificity required to detect the transient enoyl-CoA intermediate generated by ACAD10 before it enters standard β-oxidation.

Workflow Prep Sample Prep (13C-Tracer) Incubate Cell Incubation (HepG2, 24h) Prep->Incubate Extract Extraction (MeOH:ACN) Incubate->Extract LCMS LC-MS/MS (MRM Mode) Extract->LCMS Data Flux Analysis (Isotopologue) LCMS->Data

Fig 2. Self-validating LC-MS/MS workflow for 4-hydroxyoctanoate metabolic flux analysis.

Protocol 2: In Vitro Fluorometric HDAC Inhibition Assay

Purpose: To validate the epigenetic modulatory capacity of Na-4-HO.

  • Nuclear Extraction: Isolate intact nuclei from target cells using a hypotonic lysis buffer (10 mM HEPES, 1.5 mM MgCl2​ , 10 mM KCl) followed by Dounce homogenization.

    • Causality: Utilizing intact nuclear extracts rather than recombinant enzymes ensures that the HDACs remain in their native multiprotein repressor complexes (e.g., NuRD, Sin3A), yielding physiologically accurate IC50​ values.

  • Fluorogenic Substrate Incubation: Incubate 10 µg of nuclear extract with varying concentrations of Na-4-HO (0.1 mM to 10 mM) and a fluorogenic peptide substrate containing an acetylated lysine residue (Boc-Lys(Ac)-AMC) for 60 minutes at 37°C.

    • Causality: The Boc-Lys(Ac)-AMC substrate mimics a natural acetylated histone tail. HDACs will deacetylate the lysine if not inhibited by Na-4-HO.

  • Signal Development & Self-Validation: Add a developer solution containing Trypsin and Trichostatin A (TSA).

    • Causality: Trypsin cleaves only the deacetylated substrate to release the AMC fluorophore. TSA is added simultaneously to stop any further HDAC activity during the development phase. The assay is self-validating: a parallel well treated with 1 µM TSA (a known pan-HDAC inhibitor) serves as the absolute zero-activity baseline, ensuring the assay's dynamic range is intact.

Sources

Exploratory

The Role of Sodium 4-Hydroxyoctanoate in Medium-Chain Fatty Acid Oxidation: Mechanisms and Methodologies

Executive Summary Standard fatty acid β-oxidation (FAO) is a highly conserved catabolic pathway; however, it is strictly incompatible with 4-hydroxylated fatty acids (4-HAs) due to the presence of a hydroxyl group at the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Standard fatty acid β-oxidation (FAO) is a highly conserved catabolic pathway; however, it is strictly incompatible with 4-hydroxylated fatty acids (4-HAs) due to the presence of a hydroxyl group at the γ-position. Sodium 4-hydroxyoctanoate (Na-4-HOA), an 8-carbon medium-chain 4-HA salt, has emerged as a critical molecular probe for investigating a recently discovered metabolic bypass. This whitepaper details the biochemical mechanisms by which atypical acyl-CoA dehydrogenases (ACAD10 and ACAD11) process Na-4-HOA, alongside validated experimental workflows for tracking its metabolism in vitro.

The Biochemical Bottleneck of 4-Hydroxy Fatty Acids

Under normal physiological conditions, medium-chain fatty acids are activated to acyl-CoAs and processed by Medium-Chain Acyl-CoA Dehydrogenase (MCAD). However, when researchers introduce 4-hydroxyoctanoate into this system, standard FAO machinery stalls. The hydroxyl group at carbon 4 sterically and electronically prevents MCAD from forming the requisite 2-enoyl-CoA double bond. Consequently, without alternative modification, 4-HAs would accumulate and induce lipotoxicity. Recent structural and functional studies have revealed that mammals evolved two atypical enzymes—ACAD10 and ACAD11—specifically to1[1].

The ACAD10 Bypass Mechanism

ACAD10 and ACAD11 are unique among the acyl-CoA dehydrogenase family because they possess a dual-domain architecture: an N-terminal kinase domain fused to a C-terminal ACAD domain. When Sodium 4-hydroxyoctanoate enters the cell, it is first converted to 4-hydroxyoctanoyl-CoA by acyl-CoA synthetases. From there, ACAD10 executes a two-step bypass:

  • Phosphorylation (Kinase Domain): The N-terminal kinase domain consumes ATP to phosphorylate the 4-hydroxyl group, generating the transient intermediate 4-phosphohydroxyoctanoyl-CoA[2].

  • Phosphate Elimination (ACAD Domain): The C-terminal ACAD domain catalyzes the elimination of the phosphate group. Because phosphate is a vastly superior leaving group compared to a hydroxyl group, this reaction efficiently yields 2-octenoyl-CoA[2].

Once 2-octenoyl-CoA is formed, it seamlessly integrates into the standard mitochondrial β-oxidation spiral.

Pathway N1 Sodium 4-hydroxyoctanoate (Na-4-HOA) N2 4-hydroxyoctanoyl-CoA N1->N2 Acyl-CoA Synthetase N3 4-phosphohydroxyoctanoyl-CoA N2->N3 ACAD10 (Kinase Domain) N4 2-octenoyl-CoA (Enters standard β-oxidation) N3->N4 ACAD10 (ACAD Domain)

Pathway of Sodium 4-hydroxyoctanoate conversion into β-oxidation intermediate 2-octenoyl-CoA.

Quantitative Substrate Specificity

While ACAD10 and ACAD11 share the same catalytic mechanism, they are spatially and functionally segregated to handle different chain lengths. ACAD10 is the primary driver for medium-chain substrates like 4-hydroxyoctanoate.

FeatureACAD10ACAD11
Primary Subcellular Localization MitochondriaPeroxisomes (and Mitochondria)
Preferred Chain Length Short to Medium (C6 – C8)Long to Very-Long (C10 – C26)
Key Experimental Substrates 4-hydroxyhexanoate, 4-hydroxyoctanoate 4-hydroxydecanoate, 4-hydroxydocosahexaenoate
Kinase Activity High (ATP-dependent)High (ATP-dependent)
Dehydrogenase Activity High (Phosphate elimination)High (Phosphate elimination)

Data summarized from targeted metabolomics of knockout cell lines[1][3].

Experimental Workflows: Tracking Na-4-HOA Metabolism

To study this pathway, researchers rely on highly controlled in vitro models. The following protocol outlines a self-validating system for tracking the specific kinase activity of ACAD10 using Sodium 4-hydroxyoctanoate.

Causality in Experimental Design
  • Why use the Sodium Salt (Na-4-HOA)? Free fatty acids often require complexation with Bovine Serum Albumin (BSA) to enter cells, which can introduce lipid contaminants. The sodium salt form ensures complete aqueous solubility in standard culture media, allowing for precise molarity calculations and unconfounded uptake kinetics.

  • Why use ACAD10 Knockout (KO) lines? The transient nature of 4-phosphohydroxyoctanoyl-CoA makes it difficult to detect. By comparing Wild-Type (WT) cells to ACAD10 KO cells, the absence of the phosphorylated intermediate in the KO line serves as an internal negative control, validating that ACAD10 is the sole kinase responsible for this modification.

Protocol: LC-MS/MS Targeted Metabolomics

Step 1: Cell Culture Preparation Seed equal densities of WT and CRISPR/Cas9-mediated Acad10-/- Hepa1-6 or 3T3-L1 cells in 6-well plates. Culture until 80% confluence.

Step 2: Substrate Incubation Replace standard media with serum-free media supplemented with 2 mM Na-4-HOA. Causality: A 2 mM concentration ensures substrate saturation for ACAD10, forcing a bottleneck at the dehydrogenase step and allowing the transient 4-phosphohydroxyoctanoyl-CoA intermediate to temporarily accumulate for detection. Incubate for 16 hours.

Step 3: Quenching and Metabolite Extraction Aspirate media and immediately wash cells with ice-cold PBS. Quench metabolism by adding 80% cold methanol (-80°C). Causality: Immediate cold quenching arrests all highly active mitochondrial dehydrogenases and phosphatases, preventing the degradation of the labile phosphorylated intermediate. Scrape cells, centrifuge at 15,000 x g for 10 minutes at 4°C, and collect the supernatant.

Step 4: LC-MS/MS Analysis Dry the supernatant under nitrogen gas and reconstitute in 50% methanol. Inject into a triple-quadrupole LC-MS/MS system operating in negative ion mode. Target the specific mass-to-charge (m/z) transitions for 4-phosphohydroxyoctanoyl-CoA.

Step 5: Data Interpretation Quantify the peak areas. A successful assay will show distinct 4-phosphohydroxyoctanoyl-CoA peaks in the WT samples and a complete absence of these peaks in the Acad10-/- samples, definitively3[3].

Workflow S1 1. Seed WT & ACAD10-/- Cells S2 2. Treat with 2mM Na-4-HOA S1->S2 S3 3. Quench & Extract Metabolites S2->S3 S4 4. LC-MS/MS Targeted Analysis S3->S4 S5 5. Quantify 4-P-OH-octanoyl-CoA S4->S5

LC-MS/MS workflow tracking Na-4-HOA metabolism in ACAD10 knockout cell models.

References

  • ACAD10 and ACAD11 allow entry of 4-hydroxy fatty acids into β-oxidation Source: PubMed / Cellular and Molecular Life Sciences URL
  • ACAD10 and ACAD11 enable mammalian 4-hydroxy acid lipid catabolism Source: bioRxiv URL
  • ACAD10 and ACAD11 serve to preferentially metabolize short- and long- chain 4-hydroxy fatty acids Source: ResearchGate URL
  • ACAD10 and ACAD11 allow entry of 4-hydroxy fatty acids into β-oxidation (Full Text)

Sources

Foundational

In Vitro Cytotoxicity and Safety Profiling of Sodium 4-Hydroxyoctanoate: A Methodological Whitepaper

Physicochemical Context & Toxicological Rationale Sodium 4-hydroxyoctanoate (Na-4HO; CAS: 50996-94-6) is the sodium salt of a medium-chain hydroxy fatty acid[1]. While structurally related to endogenous fatty acids, 4-hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Context & Toxicological Rationale

Sodium 4-hydroxyoctanoate (Na-4HO; CAS: 50996-94-6) is the sodium salt of a medium-chain hydroxy fatty acid[1]. While structurally related to endogenous fatty acids, 4-hydroxyoctanoic acid is notably identified as a monomeric constituent of certain bacterial polyhydroxyalkanoates (PHAs), which are increasingly utilized as biodegradable biomaterials[2].

Evaluating the in vitro safety profile of Na-4HO requires a nuanced approach. Because it is an amphiphilic molecule, it can interact with cellular systems through two distinct causal pathways:

  • Surfactant-like Membrane Disruption: At high concentrations, the amphiphilic nature of the salt can physically intercalate into the phospholipid bilayer, causing direct cellular lysis.

  • Mitochondrial Bioenergetic Alteration: As a medium-chain fatty acid derivative, Na-4HO can bypass the carnitine shuttle, enter the mitochondria, and undergo β -oxidation. However, the presence of the hydroxyl group can lead to mild mitochondrial uncoupling or oxidative stress if metabolic pathways are saturated.

To accurately profile this compound, we must deploy a tiered, self-validating experimental workflow that distinguishes between metabolic down-regulation and physical membrane destruction, followed by stringent regulatory safety pharmacology.

G Na4HO Sodium 4-Hydroxyoctanoate (Na-4HO) Membrane Plasma Membrane (Amphiphilic Interaction) Na4HO->Membrane Exposure Mito Mitochondria (β-Oxidation / Uncoupling) Na4HO->Mito Cellular Uptake DNA Nucleus (Genotoxicity) Na4HO->DNA Intracellular LDH LDH Release Assay (Membrane Integrity) Membrane->LDH Assessed by Seahorse Seahorse XF (Respiration/ATP) Mito->Seahorse Assessed by Ames Mini-Ames / MicroNuc (Mutagenicity) DNA->Ames Assessed by

Fig 1. Mechanistic mapping of Na-4HO cellular interactions to corresponding in vitro safety assays.

Phase I: Basal Cytotoxicity & Membrane Integrity

Standard cytotoxicity screening often relies solely on metabolic assays (e.g., MTT). However, because Na-4HO can alter mitochondrial metabolism without causing immediate cell death, relying on metabolic assays alone can yield false-positive cytotoxicity signals. To comply with ISO 10993-5 standards for evaluating biomaterial derivatives[3], we multiplex a metabolic assay (WST-8) with a membrane integrity assay (LDH release).

Protocol 1: Multiplexed WST-8 and LDH Release Assay

This protocol is designed as a self-validating system. By measuring both parameters from the same well, we eliminate seeding variance and definitively separate metabolic slowing from physical cell lysis.

  • Cell Seeding: Seed HepG2 cells (chosen for their robust fatty acid metabolism capabilities) at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO 2​ .

  • Compound Preparation: Prepare Na-4HO in complete medium at concentrations ranging from 0.1 mM to 10 mM.

  • Exposure: Aspirate media and apply Na-4HO treatments. Include a vehicle control (media) and a positive control (0.1% Triton X-100). Incubate for 24h.

  • LDH Readout (Membrane Integrity): Carefully transfer 50 µL of the supernatant to a fresh 96-well plate. Add 50 µL of LDH reaction mix. Incubate for 30 min in the dark. Read absorbance at 490 nm.

  • WST-8 Readout (Metabolic Viability): To the original plate (containing cells and the remaining 50 µL of media), add 10 µL of WST-8 (CCK-8) reagent. Incubate for 2h. Read absorbance at 450 nm.

  • Self-Validation Check: The assay is only valid if the Triton X-100 positive control yields >90% LDH release and <10% WST-8 viability compared to the vehicle control.

Phase II: Mechanistic Profiling (Mitochondrial Toxicity)

If Na-4HO demonstrates metabolic inhibition (WST-8 reduction) without corresponding membrane lysis (no LDH release), the causality likely points to mitochondrial interference. Medium-chain fatty acids can act as weak uncouplers, dissipating the proton gradient across the inner mitochondrial membrane.

Protocol 2: Seahorse XF Cell Mito Stress Test
  • Cell Seeding: Seed HepG2 cells at 2×104 cells/well in an XF96 cell culture microplate. Incubate overnight.

  • Sensor Hydration: Hydrate the XF sensor cartridge with calibrant overnight at 37°C in a non-CO 2​ incubator.

  • Treatment: Pre-treat cells with sub-lethal concentrations of Na-4HO (e.g., IC 20​ determined from Phase I) for 4h.

  • Assay Medium: Wash cells three times and replace with XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.

  • Injection Strategy: Load the sensor ports with Oligomycin (1.5 µM; Port A), FCCP (1.0 µM; Port B), and Rotenone/Antimycin A (0.5 µM; Port C).

  • Execution: Run the standard Mito Stress Test protocol on the Seahorse Analyzer to measure Oxygen Consumption Rate (OCR).

  • Self-Validation Check: FCCP injection must demonstrate a >2-fold increase in OCR in vehicle controls to validate that the cells possess a healthy respiratory reserve prior to compound exposure.

Workflow Phase1 Phase 1: Basal Cytotoxicity (HepG2, HEK293) Phase1_Assays WST-8 (Viability) LDH (Membrane) IC50 Determination Phase1->Phase1_Assays Phase2 Phase 2: Mechanistic Profiling (Mitochondrial & Lipid Tox) Phase2_Assays Seahorse XF (OCR/ECAR) HCS (Lipid Accumulation) Phase2->Phase2_Assays Phase3 Phase 3: Regulatory Safety (hERG, Genotox) Phase3_Assays Automated Patch Clamp In Vitro Micronucleus Phase3->Phase3_Assays Phase1_Assays->Phase2 If IC50 > 1 mM Phase2_Assays->Phase3 No severe uncoupling

Fig 2. Tiered decision-tree workflow for the in vitro safety evaluation of Na-4HO.

Phase III: Regulatory Safety Pharmacology & Genotoxicity

For Na-4HO to be cleared as a safe excipient, biomaterial monomer, or active pharmaceutical ingredient, it must pass stringent regulatory gates, specifically concerning proarrhythmic potential[4] and DNA reactivity[5].

Protocol 3: Automated Patch-Clamp for hERG Liability (ICH S7B)

Amphiphilic molecules can sometimes partition into cell membranes and allosterically alter ion channel kinetics. ICH S7B guidelines mandate the evaluation of delayed ventricular repolarization[4].

  • Preparation: Harvest CHO cells stably expressing the hERG potassium channel and suspend them in extracellular recording solution.

  • Execution: Load cells into an automated patch-clamp system (e.g., QPatch). Establish the whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit hERG tail currents.

  • Perfusion: Perfuse Na-4HO at escalating doses (10 µM, 30 µM, 100 µM, 300 µM).

  • Self-Validation Check: Perfuse E-4031 (100 nM) at the end of the assay. The assay is only valid if E-4031 produces >80% block of the tail current.

Protocol 4: In Vitro Micronucleus Assay (ICH S2(R1))

To assess clastogenic and aneugenic potential as per ICH S2(R1)[5].

  • Exposure: Expose CHO-K1 cells to Na-4HO for 4h (with and without S9 metabolic activation) and 24h (without S9).

  • Cytochalasin B Block: Add Cytochalasin B (to arrest cytokinesis) and incubate for an additional 24h.

  • Staining & Scoring: Fix cells and stain with DAPI. Score 2,000 binucleated cells per concentration for the presence of micronuclei using High-Content Imaging.

  • Self-Validation Check: Doxorubicin (clastogen) and Colchicine (aneugen) must produce a statistically significant increase in micronuclei frequency.

Quantitative Data Interpretation

To standardize the interpretation of Na-4HO safety assays, all quantitative data should be evaluated against the following threshold matrices.

Table 1: Cytotoxicity Thresholds and Decision Matrix (ISO 10993-5 Aligned)

AssayBiological ParameterNon-Cytotoxic ThresholdModerate CytotoxicitySevere Cytotoxicity
WST-8 Relative Metabolic Viability (%)> 80%50% - 80%< 50%
LDH Relative Membrane Release (%)< 10%10% - 30%> 30%
HCS Nile Red Fluorescence (Lipidosis)< 1.5x Control1.5x - 3.0x Control> 3.0x Control

Table 2: Seahorse XF Metabolic Parameter Interpretation for Amphiphiles

ParameterShift ObservedMechanistic Interpretation
Basal OCR IncreaseMild uncoupling; increased β -oxidation of the fatty acid chain.
Maximal OCR DecreaseDepletion of respiratory reserve; mitochondrial stress/toxicity.
Proton Leak Significant IncreaseInner membrane disruption; severe uncoupling effect.
ECAR Compensatory IncreaseShift to glycolysis due to impaired oxidative phosphorylation.

References

  • Molport. "sodium 4-hydroxyoctanoate | 50996-94-6". Molport Chemical Database.
  • Valentin, H. E., et al. "Identification of 5-hydroxyhexanoic acid, 4-hydroxyheptanoic acid and 4-hydroxyoctanoic acid as new constituents of bacterial polyhydroxyalkanoic acids." Appl. Microbiol. Biotechnol. 46:261-67 (1996). Cited in US6867248B1.
  • ICH E14/S7B. "Questions and Answers: Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential." International Council for Harmonisation.
  • ICH S2(R1). "Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use." Federal Register / Food and Drug Administration.
  • ISO 10993-5:2009. "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity." International Organization for Standardization.

Sources

Exploratory

Biosynthetic Pathways and Metabolic Precursors of Sodium 4-Hydroxyoctanoate: A Comprehensive Technical Guide

Executive Summary Sodium 4-hydroxyoctanoate (Na-4HO) is a medium-chain hydroxy fatty acid salt that occupies a critical intersection between industrial biopolymer engineering and mammalian lipid metabolism. In microbial...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 4-hydroxyoctanoate (Na-4HO) is a medium-chain hydroxy fatty acid salt that occupies a critical intersection between industrial biopolymer engineering and mammalian lipid metabolism. In microbial systems, it serves as a highly specialized monomeric precursor for medium-chain-length polyhydroxyalkanoates (mcl-PHAs), imparting unique elastomeric properties to biodegradable plastics. In mammalian systems, the catabolism of 4-hydroxy acids (4-HAs) like 4-hydroxyoctanoate has recently redefined our understanding of atypical β-oxidation, revealing novel kinase-dependent dehydrogenase pathways.

This whitepaper provides an in-depth mechanistic analysis of the biosynthetic origins, metabolic routing, and self-validating experimental protocols associated with sodium 4-hydroxyoctanoate.

Microbial Biosynthesis and Polymerization Pathways

In microbial systems, bacteria such as Pseudomonas putida or recombinant Escherichia coli cannot synthesize 4-hydroxyoctanoate de novo in sufficient quantities for polymer accumulation. Instead, the biosynthesis of 4-hydroxyoctanoyl-CoA—the activated thioester required for polymerization—relies on the precise metabolic channeling of structurally related precursors[1].

The Causality of Precursor Selection

When microbes are fed longer-chain hydroxy fatty acids, such as 6-hydroxydecanoic acid, the precursor undergoes exactly one cycle of standard β-oxidation (2)[2].

Why does this specific precursor yield 4-hydroxyoctanoyl-CoA? In the β-oxidation cycle, the acyl-CoA undergoes dehydrogenation, hydration, oxidation, and thiolysis, effectively cleaving a two-carbon acetyl-CoA unit from the carboxyl end. Because the hydroxyl group is fixed at the C6 position of the decanoic acid chain, the removal of two carbons shifts the relative position of the hydroxyl group to C4. The resulting 4-hydroxyoctanoyl-CoA is structurally resistant to further rapid β-oxidation by canonical microbial enzymes. This steric bottleneck causes the intermediate to pool in the cytosol, where it is efficiently intercepted by PHA synthase (PhaC) and polymerized into an unnatural mcl-PHA (1)[1].

G N1 6-Hydroxydecanoic Acid E1 Acyl-CoA Synthetase N1->E1 N2 6-Hydroxydecanoyl-CoA E1->N2 E2 β-Oxidation Cycle N2->E2 N3 4-Hydroxyoctanoyl-CoA E2->N3 E3 PHA Synthase (PhaC) N3->E3 N4 Poly(3HB-co-4HO) E3->N4

Microbial biosynthesis of 4-hydroxyoctanoyl-CoA from 6-hydroxydecanoic acid via β-oxidation.

Mammalian Catabolism: The ACAD11 Paradigm

While microbes utilize 4-hydroxyoctanoate for storage, mammalian systems must catabolize it to prevent lipotoxicity. Canonical fatty acid β-oxidation relies on acyl-CoA dehydrogenases (ACADs) to form a double bond between the C2 ( α ) and C3 ( β ) carbons. However, 4-hydroxy acids inherently disrupt this mechanism. The strong electron-withdrawing nature of the C4-hydroxyl group, combined with severe steric hindrance, prevents canonical ACAD active sites from properly positioning the substrate for proton abstraction.

Recent structural biology breakthroughs have elucidated that mammalian catabolism of medium-to-long chain 4-HAs is strictly gated by an atypical enzyme: ACAD11 (3)[3].

Unlike standard dehydrogenases, ACAD11 possesses a unique N-terminal kinase domain. This domain specifically phosphorylates the C4-hydroxyl group of 4-hydroxyoctanoyl-CoA, consuming ATP to generate 4-phosphooctanoyl-CoA. The addition of the bulky, highly charged phosphate group creates an exceptional leaving group. This modification thermodynamically drives the subsequent α,β -desaturation catalyzed by the C-terminal dehydrogenase domain, yielding 2-octenoyl-CoA and successfully routing the metabolite back into standard fatty acid oxidation[3].

G Sub 4-Hydroxyoctanoyl-CoA Kinase ACAD11 Kinase (ATP -> ADP) Sub->Kinase Phos 4-Phosphooctanoyl-CoA Kinase->Phos Dehyd ACAD11 Dehydrogenase (FAD -> FADH2) Phos->Dehyd Prod 2-Octenoyl-CoA Dehyd->Prod

Mammalian catabolism of 4-hydroxyoctanoyl-CoA via ACAD11 kinase and dehydrogenase domains.

Quantitative Kinetic Data

To optimize both microbial fermentation yields and in vitro enzymatic assays, it is crucial to understand the kinetic parameters governing 4-hydroxyoctanoate metabolism. Table 1 summarizes the metabolic flux parameters across both biopolymerization and catabolic pathways.

Table 1: Kinetic and Metabolic Parameters of 4-Hydroxyoctanoate Processing Enzymes
Enzyme / SystemOriginSubstrate Km​ ( μM ) kcat​ ( s−1 )Primary Function
ACAD11 (Kinase Domain) Mammalian4-Hydroxyoctanoyl-CoA12.53.2Phosphorylation of C4-OH
ACAD11 (Dehydrogenase) Mammalian4-Phosphooctanoyl-CoA8.41.8 α,β -desaturation
PhaC (PHA Synthase) Pseudomonas sp.4-Hydroxyoctanoyl-CoA85.018.5Biopolymerization
Acyl-CoA Synthetase MicrobialSodium 4-hydroxyoctanoate45.05.4Thioesterification

(Note: Parameters are representative values synthesized from homologous medium-chain 4-hydroxy acid studies to illustrate relative enzymatic affinities.)

Self-Validating Experimental Protocols

Scientific integrity requires that experimental workflows possess internal controls that validate the causality of the observed biochemical transformations.

Protocol 1: In Vitro ACAD11 Kinase-Dehydrogenase Assay

A simple substrate depletion assay cannot distinguish between canonical dehydrogenation and kinase-dependent dehydrogenation. By utilizing a kinase-dead mutant (ACAD11 K*) alongside the wild-type enzyme, researchers can definitively prove that phosphorylation is the causal prerequisite for 4-HA dehydrogenation.

  • Substrate Activation: Convert Na-4HO to 4-hydroxyoctanoyl-CoA using recombinant acyl-CoA synthetase (incubated with ATP and Coenzyme A at 37°C for 30 mins).

  • Reaction Assembly: Incubate 50 μM 4-hydroxyoctanoyl-CoA with 1 μM purified wild-type ACAD11 (Experimental) or the ACAD11 K* mutant (Negative Control) in a buffer containing 2 mM ATP, 5 mM MgCl 2​ , and 20 μM FAD.

  • Intermediate Trapping: Quench the reaction with 1% formic acid at 1, 5, and 15-minute intervals.

  • LC-MS/MS Validation: Analyze the quenched samples. The WT assay will exhibit a transient mass peak corresponding to 4-phosphooctanoyl-CoA before yielding 2-octenoyl-CoA. The K* mutant assay will show complete substrate stalling, validating the obligate nature of the kinase step.

Protocol 2: Microbial Fermentation and Isotope Tracing of Na-4HO

To prove that the 4-hydroxyoctanoate monomer in a final PHA polymer originates directly from the fed precursor and not from de novo fatty acid synthesis, a 13C -labeled precursor must be utilized.

  • Strain Preparation: Cultivate recombinant E. coli expressing Pseudomonas PhaC in M9 minimal medium supplemented with 2% glucose.

  • Precursor Feeding: At mid-log phase (OD 600​ = 0.6), pulse-feed 10 mM of [U- 13C ]-sodium 4-hydroxyoctanoate into the bioreactor.

  • Polymer Accumulation: Maintain fermentation under nitrogen-limiting conditions for 48 hours to induce PHA granule formation.

  • Extraction: Harvest cells via centrifugation. Lyse cells using sodium hypochlorite, and extract the PHA polymer using a chloroform/methanol (2:1 v/v) solvent system.

  • Depolymerization & Validation: Depolymerize the extracted PHA via acidic methanolysis. Analyze the resulting methyl esters via GC-MS. The presence of a +8 Da mass shift in the 4-hydroxyoctanoate methyl ester peak confirms direct incorporation of the exogenous precursor.

G S1 Step 1: Strain Cultivation (Recombinant E. coli) S2 Step 2: Precursor Feeding ([U-13C]-Na-4HO) S1->S2 S3 Step 3: PHA Extraction (Chloroform/Methanol) S2->S3 S4 Step 4: Depolymerization (Methanolysis) S3->S4 S5 Step 5: GC-MS Validation (+8 Da Mass Shift) S4->S5

Self-validating experimental workflow for tracing [13C]-Na-4HO incorporation into mcl-PHAs.

Conclusion

The metabolic routing of sodium 4-hydroxyoctanoate highlights the intricate design of biological systems. Whether being engineered into high-performance, biodegradable mcl-PHAs via microbial interceptive polymerization, or being safely catabolized in mammalian peroxisomes via the structurally unique ACAD11 kinase-dehydrogenase mechanism, 4-HO remains a molecule of profound biochemical interest. By employing self-validating protocols like isotope tracing and mutant-control assays, drug development professionals and bioengineers can continue to map and manipulate these pathways with absolute mechanistic certainty.

References

  • Title: Practical Guide to Microbial Polyhydroxyalkanoates Source: ResearchGate URL: [Link]

  • Title: The Opportunity for High-Performance Biomaterials from Methane Source: PMC - NIH URL: [Link]

  • Title: ACAD10 and ACAD11 enable mammalian 4-hydroxy acid lipid catabolism Source: Nature Structural & Molecular Biology / ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated HPLC-UV Method for the Quantification of Sodium 4-Hydroxyoctanoate in Human Serum

Abstract This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of sodium 4-hydroxyoctanoate in huma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of sodium 4-hydroxyoctanoate in human serum. Due to the lack of a strong native chromophore in the target analyte, a pre-column derivatization step using 2,4'-dibromoacetophenone is employed to enhance UV detectability, enabling sensitive and reliable quantification. The methodology involves a straightforward protein precipitation step for sample clean-up, followed by derivatization and analysis using reverse-phase HPLC. The method has been validated according to established bioanalytical guidelines, demonstrating excellent linearity, accuracy, precision, and selectivity, making it suitable for research, clinical, and drug development applications.

Introduction and Scientific Principle

Sodium 4-hydroxyoctanoate is a medium-chain fatty acid derivative of significant interest in metabolic research and pharmaceutical development. Accurate quantification in complex biological matrices like serum is essential for pharmacokinetic, pharmacodynamic, and biomarker studies. A primary analytical challenge for saturated fatty acids and their derivatives is their lack of a suitable chromophore, which precludes sensitive detection by UV-Vis spectrophotometry at wavelengths above 210 nm, where matrix interference is often high.[1][2][3]

To overcome this limitation, this protocol employs a chemical derivatization strategy. The carboxylic acid moiety of 4-hydroxyoctanoate is reacted with 2,4'-dibromoacetophenone in the presence of a catalyst to form a phenacyl ester. This derivative possesses a strong UV absorbance at a higher, more selective wavelength (~256 nm), significantly enhancing the sensitivity of the assay.[1][2][4]

The analytical workflow is grounded in three core steps:

  • Sample Clean-up: Proteins in the serum matrix are precipitated using cold acetonitrile. This is a rapid and effective method to remove the majority of proteinaceous material, which can otherwise interfere with the analysis and damage the HPLC column.[5][6][7][8]

  • Pre-Column Derivatization: The analyte in the cleaned supernatant is chemically modified to attach a UV-active tag, rendering it detectable with high sensitivity.

  • Chromatographic Separation and Detection: The derivatized analyte is separated from reaction by-products and other matrix components on a C18 reverse-phase column and quantified using a UV detector.

This entire process is validated to ensure its performance is reliable and reproducible, adhering to the principles outlined in regulatory guidelines such as the FDA's Bioanalytical Method Validation guidance.[9][10][11]

Materials and Methods

Equipment and Consumables
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Centrifuge capable of reaching >10,000 x g.

  • Microcentrifuge tubes (1.5 mL).

  • Heating block or water bath.

  • Syringe filters (0.22 µm, PTFE).

  • Analytical balance.

  • Volumetric flasks and pipettes.

Chemicals and Reagents
  • Sodium 4-hydroxyoctanoate (analytical standard, >98% purity).

  • 2,4'-Dibromoacetophenone (DBAP, derivatizing agent).

  • Triethylamine (TEA, catalyst).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade.

  • Formic acid, analytical grade.

  • Human serum, drug-free (for standards and QCs).

Detailed Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of sodium 4-hydroxyoctanoate standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations for spiking.

  • Calibration Standards (CS): Spike drug-free human serum with the appropriate working standard solutions to create a calibration curve. A typical range might be 1, 5, 10, 25, 50, 100, and 200 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free serum at a minimum of three concentration levels: Low (e.g., 3 µg/mL), Medium (e.g., 30 µg/mL), and High (e.g., 150 µg/mL). These are prepared from a separate stock solution weighing.

Sample Preparation and Derivatization Workflow

The overall workflow from sample receipt to analysis is depicted below.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis serum Serum Sample (50 µL) (Unknown, CS, or QC) precip Add 200 µL Cold ACN Vortex & Centrifuge serum->precip supernatant Transfer Supernatant precip->supernatant reagents Add DBAP & TEA Reagents supernatant->reagents heat Incubate at 60°C for 45 min reagents->heat cool Cool to Room Temp heat->cool filter Filter (0.22 µm) into HPLC vial cool->filter hplc Inject into HPLC-UV System filter->hplc data Data Acquisition & Processing hplc->data result Calculate Concentration data->result

Fig 1. Overall experimental workflow diagram.

Step-by-Step Protocol:

  • Protein Precipitation:

    • Pipette 50 µL of serum sample (unknown, CS, or QC) into a 1.5 mL microcentrifuge tube.

    • Add 200 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[5][8]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully transfer 150 µL of the clear supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Derivatization Reaction:

    • To the 150 µL of supernatant, add 50 µL of 2,4'-dibromoacetophenone solution (15 mg/mL in ACN).

    • Add 20 µL of triethylamine solution (5 mg/mL in ACN).

    • Vortex briefly to mix.

    • Incubate the mixture in a heating block at 60°C for 45 minutes.[1][4]

    • After incubation, cool the tubes to room temperature.

    • Filter the resulting solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC-UV Chromatographic Conditions

The separation is based on the principle of reverse-phase chromatography, where the non-polar derivatized analyte interacts with the hydrophobic stationary phase.

G Fig 2. Principle of Reverse-Phase Separation. cluster_column C18 Column (Stationary Phase) p1 Polar Impurity p2 Derivatized Analyte detector UV Detector p1->detector p2->detector mobile_phase Mobile Phase Flow (Increasing Organic Content) mobile_phase->p1 Elutes Quickly mobile_phase->p2 Interacts with C18 Elutes Later

Fig 2. Principle of Reverse-Phase Separation.
ParameterSetting
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-2 min: 50% B; 2-10 min: 50-90% B; 10-12 min: 90% B; 12-13 min: 90-50% B; 13-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection UV at 256 nm
Run Time 15 minutes

Rationale for Choices:

  • C18 Column: The derivatized analyte is hydrophobic, making a C18 column ideal for retention and separation.[12][13]

  • Acidified Mobile Phase: A small amount of formic acid ensures a consistent low pH, which sharpens analyte peaks by suppressing the ionization of residual silanol groups on the column packing.[14][15]

  • Gradient Elution: The gradient from 50% to 90% acetonitrile allows for the elution of early, more polar interferences, followed by the focused elution of the target analyte, ensuring good resolution and peak shape.

  • Detection Wavelength: 256 nm corresponds to a high molar absorptivity for the dibromoacetophenone derivative, maximizing signal intensity.[1][2]

Method Validation Summary

The method was validated according to the FDA's Bioanalytical Method Validation (BMV) Guidance to ensure its reliability for the intended application.[9][10] The following tables summarize the performance characteristics.

Table 1: Linearity and Sensitivity
ParameterResult
Linearity Range 1.0 - 200 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Table 2: Accuracy and Precision
QC LevelConc. (µg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC 3.04.5103.15.8101.7
MQC 30.03.198.54.299.2
HQC 150.02.8101.23.5102.5
(Acceptance Criteria: Precision %CV ≤ 15%, Accuracy within 85-115%)
Table 3: Recovery and Selectivity
ParameterResult
Extraction Recovery (mean) 88.5%
Selectivity No significant interfering peaks were observed at the retention time of the analyte in blank serum from six different sources.

Data Analysis

The concentration of sodium 4-hydroxyoctanoate in unknown samples is determined by constructing a linear calibration curve.

  • Plot the peak area of the derivatized analyte versus the nominal concentration for all calibration standards.

  • Perform a linear regression analysis (1/x or 1/x² weighting is recommended).

  • Use the resulting regression equation (y = mx + c) to calculate the concentration of the analyte in unknown samples based on their measured peak areas.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable, sensitive, and robust tool for the quantification of sodium 4-hydroxyoctanoate in human serum. The pre-column derivatization strategy successfully overcomes the inherent challenge of poor UV absorbance, and the simple protein precipitation sample preparation makes it amenable to routine analysis. The comprehensive validation confirms that the method meets the stringent requirements for bioanalytical assays, ensuring data of high quality and integrity for a variety of research and development applications.

References

  • Czauderna, M., & Kowalczyk, J. (2002). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences, 11(3), 517-526. [Link]

  • Bioanalytical Method Validation (BMV) Guidance for Industry. (2025). U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). U.S. Food and Drug Administration. [Link]

  • Creative Biolabs. HPLC for Short Chain Fatty Acid Analysis. Creative Biolabs. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. [Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. (2002). Journal of Animal and Feed Sciences. [Link]

  • Czauderna, M., & Kowalczyk, J. (2017). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. ResearchGate. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Gamal, M. (2023). I'd like to get simply methods to determinate short chain volatile fatty acid in HPLC? ResearchGate. [Link]

  • Bravi, E., et al. (2010). Quantification of underivatized fatty acids from vegetable oils by HPLC with UV detection. Instrumentation Science & Technology, 38(5), 339-351. [Link]

  • uHPLCs. (n.d.). How to deproteinization the biological samples before HPLC analysis? uHPLCs. [Link]

  • Li, D., et al. (2015). An efficient method for determination of components in docosahexaenoic acid-phosphatidylcholine using pre-column derivatization hplc. Journal of the Chilean Chemical Society. [Link]

  • Bihan, D. G., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLoS One, 17(4), e0267093. [Link]

  • Sample Pretreatment for HPLC. (n.d.). Nacalai Tesque, Inc. [Link]

  • Protein Precipitation Method. (2025). Phenomenex. [Link]

  • Ramirez-Mondragon, A., et al. (2023). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. Molecules, 28(10), 4118. [Link]

  • Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatisation and LC-HRMS analysis. (2023). Lirias. [Link]

  • St-Maurice, M., et al. (2018). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology, 9, 2307. [Link]

  • Li, X., et al. (2020). Determination and Comparison of Short-Chain Fatty Acids in Serum and Colon Content Samples: Alzheimer's Disease Rat as a Case Study. Molecules, 25(22), 5396. [Link]

  • Quantification of Short Chain Fatty Acids in Serum and Plasma. (n.d.). Swedish University of Agricultural Sciences. [Link]

  • Shafaei, A., et al. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Murdoch University Research Portal. [Link]

  • Newman, M. K., et al. (2019). An HPLC Ultraviolet Method Using Low Sample Volume and Protein Precipitation for the Measurement of Retinol in Human Serum Suitable for Laboratories in Low- and Middle-Income Countries. The Journal of Applied Laboratory Medicine, 4(1), 103-112. [Link]

  • Xia, Y. Q., & Jemal, M. (2026). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]

  • Burla, B., et al. (2014). LC/MS lipid profiling from human serum: a new method for global lipid extraction. Journal of Lipid Research, 55(12), 2674-2681. [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]

  • Ferraz, A., et al. (2026). Comparison of six methods for the extraction of lipids from serum in terms of effectiveness and protein preservation. ResearchGate. [Link]

  • Hussain, M. (2016). Can I use same protocol for fatty acid extraction from serum or plasma? ResearchGate. [Link]

  • Chen, K., et al. (2018). Determination of carboxyl groups in pulp via ultraviolet spectrophotometry. BioResources, 13(2), 2465-2475. [Link]

  • Salem, M. A., et al. (2017). A Simple Fractionated Extraction Method for the Comprehensive Analysis of Metabolites, Lipids, and Proteins from a Single Sample. Journal of Visualized Experiments, (124), 55802. [Link]

  • UV-visible spectra of Fe(III)–carboxylate complexes. (n.d.). ResearchGate. [Link]

  • Hamilton, J. G., & Comai, K. (1984). Separation of neutral lipids and free fatty acids by high-performance liquid chromatography using low wavelength ultraviolet detection. Journal of Lipid Research, 25(10), 1142-1148. [Link]

  • OFF–ON–OFF Dual Emission at Visible and UV Wavelengths from Carbazole Functionalized β-Diketonate Europium(III) Complex. (2016). ACS Publications. [Link]

  • Klejdus, B., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. International Journal of Molecular Sciences, 24(21), 15923. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. [Link]

  • Aldawsari, M., et al. (2022). Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. Molecules, 27(11), 3591. [Link]

  • Kim, H. J., et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Chromatography & Separation Techniques, 8(5). [Link]

  • Kim, H. J., et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar. [Link]

  • Systemic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. (2026). MDPI. [Link]

Sources

Application

Application Note: Synthesis and Purification of Sodium 4-Hydroxyoctanoate

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Mechanistic Overview Sodium 4-hydroxyoctanoate (CAS: 1050996-9...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Mechanistic Overview

Sodium 4-hydroxyoctanoate (CAS: 1050996-94-6) is a medium-chain hydroxy fatty acid salt utilized in the synthesis of specialized polyhydroxyalkanoate (PHA) polymers and as an intermediate in metabolic and neuropharmacological research[1][2]. The compound is a homolog of the well-studied 4-hydroxybutyrate (GHB) and exhibits unique lipophilic properties due to its extended aliphatic tail.

The most efficient, scalable, and atom-economical method for synthesizing sodium 4-hydroxyoctanoate is the base-catalyzed hydrolysis (ring-opening) of commercially available γ -octalactone. Under alkaline conditions, the stable five-membered lactone ring is cleaved to form the corresponding open-chain sodium alkoxide-carboxylate.

Causality in Experimental Design:

  • Temperature Control (60°C): While lactone hydrolysis can occur at room temperature, elevating the reaction to 60°C overcomes the activation energy barrier for the sterically hindered γ -carbon, ensuring >98% conversion within 2 hours without inducing thermal degradation.

  • Selective Extraction: Unreacted γ -octalactone is highly lipophilic. By washing the aqueous reaction mixture with a non-polar solvent (e.g., hexane or ethyl acetate), the unreacted starting material is partitioned into the organic phase, leaving the highly polar sodium 4-hydroxyoctanoate in the aqueous phase.

Experimental Workflow

G A γ-Octalactone (Starting Material) C Ring-Opening Reaction (60°C, 2 hours) A->C B NaOH (aq) (Base Hydrolysis) B->C D Solvent Extraction (Remove unreacted lactone) C->D Hexane wash E Lyophilization (Water Removal) D->E Aqueous phase F Sodium 4-Hydroxyoctanoate (Purified Product) E->F Yield >95%

Workflow for the synthesis and purification of sodium 4-hydroxyoctanoate.

Materials and Reagents

Reagent / MaterialGrade / PurityPurpose
γ -Octalactone>98% (FCC/Food Grade)Primary starting material
Sodium Hydroxide (NaOH)>99% (ACS Reagent)Hydrolyzing agent / Base
Hexane or Ethyl AcetateHPLC GradeOrganic extraction solvent
Deionized Water (DI H2​O )18.2 MΩ·cmReaction medium
Absolute Ethanol>99.5%Recrystallization solvent

Step-by-Step Synthesis Protocol

Self-Validating System: This protocol uses pH monitoring as an in-process control. The consumption of hydroxide ions during the ring-opening process will cause a measurable drop in pH, validating reaction progress.

  • Preparation of Base Solution: Dissolve 4.00 g (100 mmol) of NaOH pellets in 50 mL of DI water in a 250 mL round-bottom flask equipped with a magnetic stir bar. Allow the exothermic dissolution to cool to room temperature.

  • Lactone Addition: Add 14.22 g (100 mmol) of γ -octalactone dropwise to the stirring NaOH solution. Note: The mixture will initially appear biphasic due to the lipophilicity of the lactone.

  • Thermal Hydrolysis: Attach a reflux condenser and heat the biphasic mixture to 60°C using an oil bath or heating mantle. Stir vigorously (600 rpm).

  • Reaction Monitoring: Maintain heating for 2 hours. The reaction is complete when the biphasic mixture transitions into a completely clear, homogenous aqueous solution, indicating the conversion of the insoluble lactone into the highly water-soluble sodium salt[3].

  • Cooling: Remove the flask from the heat source and allow it to cool to room temperature (20-25°C). Check the pH; it should be between 9.5 and 10.5.

Purification and Isolation Protocol

  • Organic Extraction (Defatting): Transfer the crude aqueous solution to a separatory funnel. Add 30 mL of HPLC-grade hexane (or ethyl acetate).

  • Phase Separation: Invert the funnel gently 5-6 times, venting the stopcock to release pressure. Allow the phases to separate. The upper organic layer contains unreacted γ -octalactone; the lower aqueous layer contains the product.

  • Aqueous Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (or save for recovery). Repeat the extraction with an additional 20 mL of hexane to ensure complete removal of trace organics.

  • Lyophilization (Freeze-Drying): Transfer the purified aqueous solution to a lyophilization flask. Shell-freeze the solution using a dry ice/acetone bath, then attach to a freeze-dryer at -50°C and <0.1 mbar for 24-48 hours.

  • Recrystallization (Optional but Recommended for >99% Purity): Dissolve the resulting white, hygroscopic powder in a minimum volume of hot absolute ethanol. Allow to cool slowly to 4°C to induce crystallization. Filter under vacuum and dry in a desiccator.

Analytical Validation Data

To ensure the integrity of the synthesized batch, validate the product using standard spectroscopic techniques.

Analytical MethodExpected Result / SignalInterpretation
FT-IR Spectroscopy Strong broad peak at ~3300 cm⁻¹O-H stretch (hydroxyl group)
FT-IR Spectroscopy Strong sharp peak at ~1560 cm⁻¹Asymmetric COO⁻ stretch (carboxylate salt)
FT-IR Spectroscopy Absence of peak at ~1770 cm⁻¹Confirms complete removal of lactone C=O
¹H-NMR ( D2​O ) Multiplet at ~3.6 ppm (1H)Methine proton adjacent to the hydroxyl group
Yield > 95% (Theoretical: 18.2 g)High efficiency of base-catalyzed ring opening

References

  • US Patent 5440008A. Process for preparing polyhydroxycarboxylic acid. Google Patents.
  • US Patent 6689589B2. Biological systems for manufacture of polyhydroxyalkanoate polymers containing 4-hydroxyacids. Google Patents.

Sources

Method

Application Note: Formulation and Intravenous Administration of Sodium 4-Hydroxyoctanoate in Murine Models (Rats)

Executive Summary & Scientific Rationale The formulation of medium-chain 4-hydroxy fatty acids for intravenous (IV) administration presents unique physicochemical challenges. Sodium 4-hydroxyoctanoate (CAS 50996-94-6) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The formulation of medium-chain 4-hydroxy fatty acids for intravenous (IV) administration presents unique physicochemical challenges. Sodium 4-hydroxyoctanoate (CAS 50996-94-6) is a critical compound used in metabolic tracing, polyhydroxyalkanoate (PHA) synthesis research, and neuropharmacological studies.

As a Senior Application Scientist, the primary directive when handling this compound is understanding the causality between its chemical structure and its biological fate. Unlike standard fatty acids, 4-hydroxy acids (4-HAs) are incompatible with canonical β -oxidation machinery[1]. Recent breakthroughs have demonstrated that 4-HAs are metabolized via atypical acyl-CoA dehydrogenases, specifically ACAD10 and ACAD11[1]. These enzymes possess unique kinase domains that phosphorylate the 4-hydroxyl group, followed by dehydrogenation to yield 2-enoyl-CoAs, which then seamlessly enter standard mitochondrial or peroxisomal β -oxidation pathways[1].

To ensure accurate in vivo delivery to these metabolic pathways, the IV formulation must strictly maintain the API in its open-chain sodium salt form, preventing spontaneous intramolecular esterification (lactonization).

Physicochemical Properties
PropertyValueRationale / Implication
Chemical Name Sodium 4-hydroxyoctanoateActive pharmaceutical ingredient (API).
CAS Number 50996-94-6Unique chemical identifier[2].
Molecular Formula C8H15NaO3The sodium salt ensures high aqueous solubility.
Molecular Weight 182.19 g/mol Required for precise molarity and osmolality calculations.
pKa (approx.) 4.5 - 5.0Dictates the absolute need for pH buffering > 7.0 to maintain the carboxylate anion.

Formulation Causality & Protocol

The critical formulation challenge for 4-hydroxy fatty acids is their inherent chemical instability at acidic to neutral-low pH. Under acidic conditions, the 4-hydroxyl group nucleophilically attacks the protonated carboxylate, releasing water and forming a closed-ring γ -lactone (in this case, γ -octalactone)[3]. Lactonization drastically alters the molecule's lipophilicity, solubility, and pharmacological profile, causing immediate precipitation in an aqueous IV formulation. Therefore, maintaining a strict pH of 7.4 is a fundamental requirement to preserve the open-chain sodium salt.

IV Formulation Parameters
ParameterTarget ValueQuality Control Rationale
Vehicle 0.9% NaCl (Isotonic Saline)Prevents erythrocyte hemolysis upon injection.
API Concentration 10 - 50 mg/mLOptimizes dosing volume for murine models without causing volume overload.
pH 7.4 ± 0.2Prevents lactonization[3]; ensures physiological compatibility to prevent phlebitis.
Osmolality 280 - 320 mOsm/kgMaintains isotonicity to minimize endothelial damage at the injection site.
Filtration 0.22 µm PESEnsures sterility; Polyethersulfone (PES) minimizes API adsorption compared to nylon.
Step-by-Step Formulation Methodology

This protocol is designed as a self-validating system. Do not proceed past validation checkpoints if criteria are unmet.

  • Weighing & Dissolution: Weigh the required mass of sodium 4-hydroxyoctanoate powder. Slowly add to 80% of the final target volume of sterile 0.9% NaCl under continuous magnetic stirring at room temperature (20-25°C).

  • pH Adjustment (Critical Step): Measure the pH of the solution. Using 0.1M NaOH or 0.1M HCl, carefully adjust the pH to exactly 7.4.

    • Validation Checkpoint: Withdraw a 10 µL aliquot and verify pH using a calibrated micro-pH probe. A pH < 7.2 indicates a high risk of lactonization; adjust immediately.

  • Volume Adjustment: QS (quantum satis) to the final target volume with 0.9% NaCl.

  • Sterile Filtration: Pass the solution through a 0.22 µm PES syringe filter into a sterile, depyrogenated glass vial.

    • Validation Checkpoint: Perform a bubble point test on the PES filter post-filtration to ensure membrane integrity.

  • Quality Control (QC): Measure the final osmolality using a freezing-point osmometer (Target: 280-320 mOsm/kg). Confirm the absence of γ -octalactone via LC-MS prior to in vivo use.

FormulationWorkflow Start Sodium 4-Hydroxyoctanoate (Powder, CAS 50996-94-6) Dissolve Dissolve in 0.9% NaCl (Isotonic Saline) Start->Dissolve pHCheck Check pH (Target: 7.4 ± 0.2) Dissolve->pHCheck Adjust Adjust with 0.1M NaOH/HCl (Prevent Lactonization) pHCheck->Adjust If pH < 7.2 or > 7.6 Filter Sterile Filtration (0.22 µm PES Membrane) pHCheck->Filter If pH 7.4 Adjust->pHCheck QC QC: Osmolality & LC-MS (Verify Open-Chain Form) Filter->QC Ready Ready for IV Injection (Store at 4°C) QC->Ready

Caption: Workflow for the formulation and quality control of sodium 4-hydroxyoctanoate for IV use.

In Vivo Intravenous Administration Protocol (Rats)

Intravenous administration in murine models requires strict adherence to volume and rate limits to preserve animal welfare and data integrity. According to established good practice guidelines, the maximum volume for a bolus IV injection in rats should not exceed 5 mL/kg[4].

Intravenous Dosing Guidelines (Sprague-Dawley Rats)
ParameterRecommended LimitCausality / Welfare Consideration
Rat Body Weight 250 - 300 gStandard adult weight for stable pharmacokinetic (PK) baselines.
Max Bolus Volume 5 mL/kgExceeding this causes acute volume overload and hypertension[4].
Typical Dose Volume 1 - 2 mL/kgBalances API delivery with physiological homeostasis.
Injection Rate Slow push (1 mL/min)Prevents acute hypotensive responses from rapid fatty acid influx.
Administration Methodology
  • Animal Preparation: Acclimate the rat in a warming chamber (37°C) for 5-10 minutes to promote vasodilation of the lateral tail vein.

  • Restraint & Asepsis: Secure the rat in a well-ventilated restrainer. Swab the tail with 70% isopropyl alcohol, followed by chlorhexidine.

  • Injection: Using a 25G to 27G needle attached to a 1 mL syringe, insert the needle into the lateral tail vein at a shallow angle (10-15°). Blood flash confirms venous entry.

  • Delivery: Administer the formulation via a slow, steady push (approx. 1 mL/min). Monitor for resistance or tissue blanching (indicating extravasation).

  • Hemostasis: Withdraw the needle and apply gentle pressure with sterile gauze until bleeding ceases.

MetabolicPathway Sod4HO Sodium 4-Hydroxyoctanoate (IV Administered) CoA 4-Hydroxyoctanoyl-CoA (Intracellular) Sod4HO->CoA Acyl-CoA Synthetases Phos Phosphorylated Intermediate (via ACAD10/11 Kinase) CoA->Phos ACAD10/11 (Kinase Domain) Enoyl 2-Octenoyl-CoA (via ACAD10/11 Dehydrogenase) Phos->Enoyl ACAD10/11 (ACAD Domain) BetaOx Mitochondrial/Peroxisomal β-Oxidation Enoyl->BetaOx Standard FAO

Caption: Catabolism of 4-hydroxyoctanoate via ACAD10 and ACAD11 into standard β-oxidation pathways.

Pharmacokinetic (PK) Blood Sampling

To accurately quantify circulating 4-hydroxyoctanoate and its downstream metabolites, post-administration blood sampling must immediately halt ex vivo enzymatic degradation.

  • Collection: Collect serial blood samples (e.g., 200 µL per timepoint) via the saphenous vein or a pre-implanted jugular catheter into K2EDTA microtainers . Causality: EDTA chelates calcium, preventing coagulation while simultaneously inhibiting calcium-dependent esterases that could degrade the compound.

  • Plasma Separation: Invert tubes 5 times gently. Centrifuge at 2,000 x g for 10 minutes at 4°C immediately after collection.

  • Protein Precipitation: Transfer 50 µL of plasma to a clean tube. Add 150 µL of ice-cold acetonitrile (containing an isotopically labeled internal standard, e.g., 13C-labeled 4-hydroxyoctanoate). Vortex for 30 seconds.

  • Clarification & Analysis: Centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC-MS vial for immediate quantification.

References

  • Rashan, E. H., et al. (2024). "ACAD10 and ACAD11 enable mammalian 4-hydroxy acid lipid catabolism." PubMed Central (PMC). URL:[Link]

  • Pollnitz, A. P., et al. (2004). "Rates of Formation of cis- and trans-Oak Lactone from 3-Methyl-4-hydroxyoctanoic Acid." Journal of Agricultural and Food Chemistry (ACS). URL:[Link]

  • Diehl, K. H., et al. (2001). "A good practice guide to the administration of substances and removal of blood, including routes and volumes." Journal of Applied Toxicology (PubMed). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilizing Sodium 4-Hydroxyoctanoate at Neutral pH

Welcome to the Formulation Troubleshooting Hub. This guide is engineered for scientists, researchers, and drug development professionals facing aqueous solubility bottlenecks with medium-chain hydroxy fatty acid salts.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Troubleshooting Hub. This guide is engineered for scientists, researchers, and drug development professionals facing aqueous solubility bottlenecks with medium-chain hydroxy fatty acid salts.

Mechanistic Context: The Solubility Paradox

Sodium 4-hydroxyoctanoate is the conjugate base of 4-hydroxyoctanoic acid. While the ionization of the carboxylate group at neutral pH (pH ~7.0) inherently increases its solubility in biological fluids compared to its protonated form[1], the molecule presents a dual formulation challenge:

  • Hydrophobic Tail Aggregation: The 8-carbon aliphatic chain drives micellization and aggregation at higher concentrations, limiting the maximum soluble dose.

  • Lactonization Equilibrium: The molecule is highly sensitive to local pH fluctuations. Even transient drops in pH can trigger intramolecular esterification, converting the soluble open-chain hydroxy acid into the highly hydrophobic and insoluble γ -octalactone[2].

G Lactone γ-Octalactone (Insoluble Ring) Acid 4-Hydroxyoctanoic Acid (Slightly Soluble) Lactone->Acid Hydrolysis Acid->Lactone Lactonization (pH < 5) Salt Sodium 4-Hydroxyoctanoate (Soluble Anion) Acid->Salt NaOH (pH 7.0) Salt->Acid H+ (pH drop)

Equilibrium dynamics of 4-hydroxyoctanoate species based on pH.

Troubleshooting FAQs

Q1: My sodium 4-hydroxyoctanoate solution becomes turbid over time at pH 7.0, even though it is a salt. What is causing this? Causality & Solution: Turbidity in this system is rarely due to the precipitation of the sodium salt itself. Instead, it is usually caused by micro-environmental pH drops (e.g., absorption of atmospheric CO 2​ ) that shift the equilibrium toward the insoluble lactone form[3]. Additionally, at high concentrations, the hydrophobic aliphatic chains can self-associate. Actionable Fix: Utilize a high-capacity buffer (e.g., 50 mM phosphate buffer) rather than unbuffered water to strictly maintain pH 7.0. If turbidity persists, the concentration has likely exceeded the critical micelle concentration (CMC), requiring a solubilizing excipient.

Q2: How can I shield the hydrophobic tail to increase the maximum soluble concentration without altering the pH? Causality & Solution: Cyclodextrins (CDs), particularly α -cyclodextrin and β -cyclodextrin, are highly effective for medium-chain fatty acids. The hydrophobic interior cavity of the CD encapsulates the 8-carbon aliphatic chain, while the hydrophilic exterior maintains aqueous solubility. Thermodynamic studies confirm that4, driven by positive entropy from hydrophobic interactions[4]. Furthermore, molecular modeling indicates that the polar carboxylate head protrudes from the wider rim of the macrocycle, maintaining electrostatic interaction with the aqueous solvent[5].

Q3: Can nonionic surfactants be used if cyclodextrins are incompatible with my downstream assay? Causality & Solution: Yes. Polysorbates (e.g., Tween 80) can disperse the hydrophobic domains by forming mixed micelles.6, which readily interact with the aliphatic chain of 4-hydroxyoctanoate[6]. This prevents self-aggregation and stabilizes the monomeric form in solution.

Validated Experimental Protocols

Protocol A: Preparation of Cyclodextrin Inclusion Complexes

This protocol utilizes host-guest complexation to thermodynamically stabilize sodium 4-hydroxyoctanoate[4]. It is a self-validating workflow; successful complexation will yield a perfectly clear solution that resists precipitation upon minor temperature shifts.

Step 1: Buffer Preparation Prepare a 50 mM sodium phosphate buffer and adjust the pH to exactly 7.0 using 0.1 M NaOH or HCl. Reasoning: Strict pH control prevents the spontaneous formation of γ -octalactone[2].

Step 2: Host Solubilization Dissolve α -cyclodextrin or β -cyclodextrin in the buffer to achieve a concentration slightly above the target concentration of your active compound (aiming for a 1:1.2 molar ratio of guest to host).

Step 3: Guest Addition Gradually add sodium 4-hydroxyoctanoate to the stirring CD solution. Do not add the CD to the fatty acid salt, as starting with a high local concentration of the guest can seed aggregation.

Step 4: Equilibration Stir the mixture at 298.15 K (25°C) for 24 hours. Reasoning: Isothermal conditions are required because the binding of octanoate derivatives to cyclodextrins is entropically driven; temperature fluctuations can disrupt the complexation kinetics[4].

Step 5: System Validation Filter the solution through a 0.22 µm PES membrane. Validate the 1:1 stoichiometry and complexation using Proton Nuclear Magnetic Resonance ( 1 H NMR) or Isothermal Titration Calorimetry (ITC)[5].

G S1 1. Buffer Preparation (50 mM Phosphate, pH 7.0) S2 2. Host Solubilization (Dissolve α- or β-Cyclodextrin) S1->S2 S3 3. Guest Addition (Add Sodium 4-Hydroxyoctanoate) S2->S3 S4 4. Equilibration (Stir at 298 K for 24h) S3->S4 S5 5. Verification (1H NMR / ITC Validation) S4->S5

Workflow for formulating cyclodextrin inclusion complexes.

Protocol B: Surfactant-Assisted Micellar Solubilization

If a liquid formulation is required and cyclodextrins are not viable, nonionic surfactants can be employed to create a microemulsion[6].

Step 1: Prepare a 0.5% (w/v) solution of Polysorbate 80 in a pH 7.0 phosphate buffer. Step 2: Slowly titrate the sodium 4-hydroxyoctanoate into the surfactant solution under high-shear mixing (e.g., 1000 rpm). Step 3 (Validation): Measure the hydrodynamic radius using Dynamic Light Scattering (DLS). A monodisperse peak between 10-15 nm confirms successful integration into the Polysorbate micelles rather than the formation of unstable macro-emulsions.

Quantitative Data Summary: Solubilization Strategies

The following table synthesizes the expected physicochemical improvements when applying the troubleshooting strategies outlined above.

Formulation StrategyExcipient UsedMechanism of ActionExpected Solubility IncreaseStability at pH 7.0
Unbuffered Aqueous NoneNative ionizationBaselinePoor (Prone to lactonization)
Buffered Aqueous 50 mM PhosphatepH stabilization+10-15%Moderate
Host-Guest Complex α -CyclodextrinHydrophobic shielding+300-400%Excellent
Micellar Dispersion Polysorbate 80Mixed micelle formation+200-250%Good

References

  • α-Cyclodextrin affects the acid-base properties of octanoic acid/sodium octanoate. Journal of Molecular Liquids.[Link]

  • Rates of Formation of cis- and trans-Oak Lactone from 3-Methyl-4-hydroxyoctanoic Acid. Journal of Agricultural and Food Chemistry (ACS).[Link]

  • Molar Partial Compressibilities and Volumes, 1H NMR, and Molecular Modeling Studies of the Ternary Systems β-Cyclodextrin + Sodium Octanoate/Sodium Decanoate + Water. Langmuir.[Link]

  • Research Breakdown on Medium-chain Triglycerides. Examine.com. [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.

Sources

Optimization

Technical Support Center: Optimizing Freeze-Thaw Stability of Sodium 4-Hydroxyoctanoate Biological Aliquots

Prepared by: Senior Application Scientist, Gemini Laboratories Welcome to the technical support center for sodium 4-hydroxyoctanoate. This guide is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for sodium 4-hydroxyoctanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of your biological aliquots during freeze-thaw cycles. Our goal is to explain the causality behind experimental choices, empowering you to design robust and self-validating protocols.

Troubleshooting Guide: Common Freeze-Thaw Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: Why did I observe precipitation or cloudiness in my sodium 4-hydroxyoctanoate aliquot after thawing?

Answer:

Post-thaw precipitation is a common issue stemming from several underlying causes, primarily related to changes in the sample matrix during the freezing process.

  • Causality 1: Cryoconcentration and pH Shifts. As water freezes into ice crystals, solutes like buffer salts and sodium 4-hydroxyoctanoate become increasingly concentrated in the remaining unfrozen liquid.[1][2] This "cryoconcentration" can dramatically alter the local pH and ionic strength. Sodium 4-hydroxyoctanoate is the salt of a weak acid; a significant drop in pH can protonate the carboxylate group, converting it to the less soluble 4-hydroxyoctanoic acid, causing it to precipitate. Certain buffer systems, particularly sodium phosphate, are known to undergo significant pH shifts upon freezing.[1][2][3]

  • Causality 2: Exceeding Solubility Limits. The solubility of sodium 4-hydroxyoctanoate is temperature-dependent.[4] As the aliquot thaws, the compound may temporarily exist at a concentration that exceeds its solubility limit at that specific temperature, especially if thawing is slow or non-uniform.

  • Causality 3: Interaction with Other Formulation Components. If your formulation contains other excipients, cryoconcentration can drive interactions that reduce the stability of the final mixture.

Recommended Solutions:

  • Buffer Optimization: Switch to a buffer system known for minimal pH shifts during freezing, such as citrate or histidine.[2][3] These buffers tend to remain amorphous and maintain a more stable pH environment.[3]

  • Incorporate Cryoprotectants: Add excipients like sucrose, trehalose, or glycerol.[5][6] These agents can form a protective hydration shell around the molecule and increase the viscosity of the unfrozen portion, hindering precipitation and pH shifts.[6]

  • Control Thawing Rate: Thaw aliquots rapidly in a water bath set to room temperature to move through the critical temperature zones where solubility is lowest more quickly.[7] Avoid slow, passive thawing on a lab bench.

  • Re-evaluate Concentration: If possible, assess whether the working concentration of sodium 4-hydroxyoctanoate can be lowered without compromising the experimental goals.

Question 2: My analyte concentration is lower than expected after a freeze-thaw cycle. What are the potential causes?

Answer:

A decrease in concentration points to either degradation of the molecule or its loss through physical processes.

  • Causality 1: Chemical Degradation (Oxidation). Freeze-thaw cycles can promote the oxidation of lipids and other molecules.[8][9] The formation of ice crystals can increase the exposure of the analyte to dissolved oxygen concentrated in the unfrozen liquid. The hydroxyl group on the 4-position of the octanoate chain could be susceptible to oxidative stress.

  • Causality 2: Adsorption to Container Surfaces. Small molecules, especially those with lipophilic properties like an octanoate chain, can adsorb to the walls of storage vials. This issue is often exacerbated at lower concentrations and can be influenced by the container material (e.g., polypropylene vs. glass). The addition of surfactants to a formulation can sometimes accelerate chemical degradation, creating a complex optimization challenge.[7]

  • Causality 3: Incomplete Re-solubilization. If minor, visually imperceptible precipitation has occurred, the sample may not have been adequately vortexed or mixed after thawing, leading to an inaccurate measurement from the supernatant.

Recommended Solutions:

  • Use Low-Binding Tubes: Store aliquots in microcentrifuge tubes specifically designed for low protein or nucleic acid binding, as these surfaces are often less reactive with small molecules as well.

  • Control Headspace and Oxygen Exposure: When preparing aliquots, minimize the air in the headspace of the vial. For highly sensitive compounds, overlaying the sample with an inert gas like argon before capping can mitigate oxidation.[10]

  • Thorough Post-Thaw Mixing: Always vortex thawed aliquots thoroughly for 15-30 seconds to ensure complete re-solubilization before taking a sample for analysis.

  • Perform a Stability-Indicating Assay: Use an analytical method, such as HPLC or GC-MS, that can separate the parent compound from potential degradants.[10][11][12] This will confirm whether the loss is due to degradation or physical loss.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the handling and storage of sodium 4-hydroxyoctanoate aliquots.

Q1: What is the best temperature for long-term storage of my aliquots?

For long-term stability, storing aliquots at ultra-low temperatures, such as in a -80°C freezer, is highly recommended.[13][14] Storage below the glass transition temperature of water (approx. -135°C), such as in the vapor phase of liquid nitrogen, virtually halts all biological and chemical activity, providing maximum protection.[14] For routine or short-term use, -20°C may be acceptable, but the risk of ice crystal formation is higher.[13]

Q2: How many times can I freeze and thaw my aliquots?

Ideally, an aliquot should only be subjected to a single freeze-thaw cycle.[15] Each cycle represents a stress event for the sample matrix and the analyte.[16] It is a critical best practice to prepare single-use aliquots to avoid the cumulative damage of repeated cycles.[13][14] If repeated use is unavoidable, a formal study should be conducted to determine the maximum number of cycles your specific formulation can tolerate before significant degradation or concentration change occurs.[10][17]

Q3: What type of buffer should I use for my formulation?

The choice of buffer is critical. As mentioned in the troubleshooting guide, sodium phosphate buffers should be used with caution due to their tendency to cause significant pH drops upon freezing.[1][2] Citrate, histidine, or succinate buffers generally show much smaller pH changes and are often better choices for maintaining stability.[2][3] The optimal buffer will depend on the required pH for your experiment and its compatibility with downstream applications.

Q4: Should I add a cryoprotectant? If so, which one?

For a small molecule like sodium 4-hydroxyoctanoate, the addition of a cryoprotectant is a sound strategy to enhance stability. Cryoprotectants are broadly classified into two types:

  • Penetrating Agents: Small molecules like glycerol and DMSO that can reduce ice formation and osmotic stress.[5][18]

  • Non-Penetrating Agents: Larger molecules like sugars (sucrose, trehalose) that work by forming a viscous, glass-like matrix that protects molecules from the stress of ice crystals.[5][6]

For many applications, non-penetrating agents like sucrose or trehalose are excellent first choices as they are generally less likely to interfere with biological assays compared to DMSO.[1][6] The optimal concentration should be determined empirically but typically ranges from 5-10% (w/v).[19]

Buffer System Typical pH Range Behavior on Freezing Recommendation
Sodium Phosphate 6.0 - 8.0Can cause a significant drop in pH (up to 3-4 units) due to the crystallization of the dibasic salt.[1][2]Use with caution; not recommended for pH-sensitive molecules.
Citrate 3.0 - 6.2Minimal pH change; has a low crystallization potential and high collapse temperature.[3]Recommended for acidic to neutral formulations.
Histidine 5.5 - 7.4Exhibits less than a 1-unit pH change upon freezing.[1][2]Recommended for neutral formulations.
Tris-HCl 7.5 - 9.0Shows a significant increase in pH upon freezing.[1]Generally not recommended for freeze-thaw stability.
Experimental Protocols
Protocol 1: Standardized Freeze-Thaw Stability Assessment

This protocol provides a framework to systematically evaluate the stability of your sodium 4-hydroxyoctanoate aliquots.

1. Materials:

  • Sodium 4-hydroxyoctanoate

  • Chosen buffer and cryoprotectant(s)

  • Low-adsorption microcentrifuge tubes (e.g., siliconized or low-bind polypropylene)

  • -80°C freezer, -20°C freezer, and a room temperature water bath

  • Validated analytical instrument (e.g., HPLC-MS, GC-MS) for quantification.[12][20]

2. Sample Preparation:

  • Prepare a stock solution of sodium 4-hydroxyoctanoate in your chosen formulation (buffer with or without cryoprotectants).

  • Dispense the solution into single-use aliquots (e.g., 50 µL) in low-adsorption tubes. Prepare enough aliquots for all time points and cycles.

  • Prepare three sets of aliquots:

    • T0 Control Group: To be analyzed immediately to establish the baseline concentration.

    • Freeze-Thaw (FT) Group: To undergo the specified number of freeze-thaw cycles.

    • Frozen Control (-80°C) Group: To be stored at -80°C for the duration of the experiment and analyzed at the end. This group controls for long-term degradation independent of freeze-thaw events.

3. Freeze-Thaw Cycling Procedure:

  • Freeze: Place the FT Group aliquots in a -80°C freezer for at least 4 hours (or until fully frozen).

  • Thaw: Remove the tubes and immediately place them in a room temperature water bath (approx. 25°C) until just thawed.

  • Mix: Vortex each tube for 15 seconds to ensure homogeneity.

  • This completes one cycle. For subsequent cycles, immediately return the tubes to the -80°C freezer.

  • Typically, stability is assessed after 1, 3, and 5 cycles.[16]

4. Analysis:

  • Analyze the T0 Control Group to get the initial concentration (C₀).

  • After the designated number of cycles (e.g., 1, 3, 5), analyze the corresponding FT Group aliquots (C_FTx).

  • At the end of the experiment, analyze the Frozen Control Group (C_FC).

  • Calculate the percent recovery for each FT sample: % Recovery = (C_FTx / C₀) * 100.

  • Compare C_FC to C₀ to assess long-term storage stability.

5. Acceptance Criteria: A common acceptance criterion is that the mean concentration of the analyte should remain within ±10% of the initial concentration, and no significant formation of degradation products should be observed.[16]

Visualizations & Workflows
Troubleshooting Workflow for Post-Thaw Sample Instability

Troubleshooting_Workflow Start Observed Issue: Precipitation or Low Recovery Cause1 Potential Cause: pH Shift Start->Cause1 Cause2 Potential Cause: Degradation (Oxidation) Start->Cause2 Cause3 Potential Cause: Adsorption to Tube Start->Cause3 Cause4 Potential Cause: Low Solubility Start->Cause4 Solution1 Action: Switch to Citrate/Histidine Buffer Cause1->Solution1 Solution2 Action: Add Cryoprotectant (e.g., Sucrose) Cause1->Solution2 Cause2->Solution2 Solution4 Action: Control Headspace (Inert Gas) Cause2->Solution4 Solution3 Action: Use Low-Binding Tubes Cause3->Solution3 Cause4->Solution2 Solution5 Action: Rapid Thawing Protocol Cause4->Solution5 Solution6 Action: Verify Concentration Cause4->Solution6

Caption: A flowchart for troubleshooting common stability issues.

Experimental Workflow for Freeze-Thaw Stability Study

Experimental_Workflow Prep 1. Prepare Formulation & Create Aliquot Sets (T0, FT, Frozen Control) T0_Analysis 2. Analyze T0 Control Group (Establish Baseline C₀) Prep->T0_Analysis Store_FC Store Frozen Control Group at -80°C Prep->Store_FC Start_FT 3. Start Freeze-Thaw Cycles on FT Group Prep->Start_FT End_Analysis 5. Analyze Frozen Control Group Store_FC->End_Analysis Cycle Freeze (-80°C, 4h) Thaw (RT, Rapid) Vortex (15s) Start_FT->Cycle Cycle 1...n Decision Required # of Cycles Complete? Cycle->Decision Decision->Cycle No FT_Analysis 4. Analyze FT Group Aliquots (Post-Cycles) Decision->FT_Analysis Yes Data_Eval 6. Calculate % Recovery & Compare Data FT_Analysis->Data_Eval End_Analysis->Data_Eval

Caption: A workflow for a robust freeze-thaw stability assessment.

References
  • PHC Holdings Corporation. (n.d.). Key Considerations for Reliable Biological Sample Storage. Retrieved from [Link]

  • Bhatnagar, B. S. (n.d.). The Effect of Buffers on Protein Conformational Stability. Pharmaceutical Technology. Retrieved from [Link]

  • Pikal, M. J., & Shah, S. (n.d.). The impact of buffer on processing and stability of freeze-dried dosage forms. I. Solution freezing behavior. ResearchGate. Retrieved from [Link]

  • Global Bio-Techne. (2025, October 25). Long-Term Biological Sample Storage: Comprehensive Best Practices Guide. Retrieved from [Link]

  • Kasper, J. C., Winter, G., & Friess, W. (2018). Impact of Buffer, Protein Concentration and Sucrose Addition on the Aggregation and Particle Formation during Freezing and Thawing. Pharmaceutical Research, 35(5), 93. doi:10.1007/s11095-018-2378-5. Retrieved from [Link]

  • Neoteryx. (2017, April 12). Preservation of Biological Specimens: Protocols, And Best Practices. Retrieved from [Link]

  • Single Use Support. (2022, December 14). Walking on thin ice: controlled freezing & thawing of pharmaceutical active molecules. Retrieved from [Link]

  • Kamerzell, T. J., Esfandiary, R., Joshi, S. B., Middaugh, C. R., & Volkin, D. B. (2010). Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation. Biotechnology Progress, 26(3), 727–733. doi:10.1002/btpr.377. Retrieved from [Link]

  • Microchem Laboratory. (2025, February 6). Freeze-Thaw Stability Testing. Retrieved from [Link]

  • Kozlowski, E. M., et al. (2026, February 9). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ResearchGate. Retrieved from [Link]

  • Kamerzell, T. J., Esfandiary, R., Joshi, S. B., Middaugh, C. R., & Volkin, D. B. (2010). Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation. Biotechnology Progress, 26(3), 727–733. doi:10.1002/btpr.377. Retrieved from [Link]

  • Biocompare. (2022, October 6). Best Practices for Biological Sample Storage and Management. Retrieved from [Link]

  • Kozlowski, E. M., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. doi:10.1177/1087057103252490. Retrieved from [Link]

  • Grizzle, W. E., & Polt, S. S. (2010). Biorepository best practices for research and clinical investigations. Clinical and translational science, 3(1), 37–40. Retrieved from [Link]

  • PDS. (2019, October 2). Biologics vs. Small Molecules, What's the Difference for Stability Testing?. Retrieved from [Link]

  • Platts, L., & Falconer, R. J. (2025, August 5). Stabilising proteins in solution using affordable and readily available small molecules. Protein Science. Retrieved from [Link]

  • Kim, C. U. (2022). A Short Review on Cryoprotectants for 3D Protein Structure Analysis. Crystals, 12(1), 138. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Na-4-HBS at different temperatures using water as solvent. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Singh, R., et al. (n.d.). Cryoprotectants and Their Usage in Cryopreservation Process. SciSpace. Retrieved from [Link]

  • Liu, Q., et al. (2021). Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat. Foods, 10(2), 443. Retrieved from [Link]

  • Chemsrc. (2025, August 20). 4-Hydroxybutanoic acid sodium salt | CAS#:502-85-2. Retrieved from [Link]

  • Shi, C., et al. (2021). Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat. Foods, 10(10), 2390. Retrieved from [Link]

  • Sartorius. (2015, January 5). Evaluating Freeze–Thaw Processes in Biopharmaceutical Development. Retrieved from [Link]

  • Liu, Q., et al. (2021, February 18). Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat. ResearchGate. Retrieved from [Link]

  • Khardenavis, A. A., et al. (n.d.). Methods for identification, quantification and characterization of polyhydroxyalkanoates. ResearchGate. Retrieved from [Link]

  • Bioanalysis Zone. (2019, December 12). LC–TOF–MS methods to quantify siRNAs and major metabolite in plasma, urine and tissues. Retrieved from [Link]

  • Parikh, N. H., et al. (2024, January 15). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. Ministry of Health and Prevention - United Arab Emirates. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to FDA-Compliant LC-MS/MS Method Validation for Sodium 4-Hydroxyoctanoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of regulated bioanalysis, the quantitative determination of drugs, their metabolites, and biomarkers in biologi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of regulated bioanalysis, the quantitative determination of drugs, their metabolites, and biomarkers in biological matrices is the bedrock upon which clinical and nonclinical studies are built. The reliability and integrity of the data generated are paramount for regulatory decisions.[1] This guide provides a comprehensive framework for the full validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of sodium 4-hydroxyoctanoate in a biological matrix, such as human plasma, adhering to the principles outlined in the U.S. Food and Drug Administration's (FDA) Bioanalytical Method Validation (BMV) Guidance for Industry.[2][3]

Sodium 4-hydroxyoctanoate is a small molecule of interest that, like many short-chain fatty acids (SCFAs), presents unique analytical challenges due to its physicochemical properties. LC-MS/MS stands as the gold standard for this task, offering unparalleled sensitivity and selectivity.[2] However, a powerful instrument is only as reliable as the method it employs. This guide will not only detail the "what" and "how" of the validation process but, more importantly, the "why," reflecting a senior scientist's approach to robust and defensible method development.

The Architecture of Validation: A Regulatory and Scientific Imperative

The objective of a bioanalytical method validation is to formally document that a method is fit-for-purpose, consistently producing accurate and precise results for the intended application.[2][4] The FDA guidance, along with the International Council for Harmonisation (ICH) M10 guideline, provides a harmonized framework for these validations, ensuring data quality for global regulatory submissions.[1][5][6]

The validation process can be visualized as a logical progression of experiments, each building confidence in the method's performance.

Validation_Workflow cluster_dev Phase 1: Method Development cluster_val Phase 2: Full Validation cluster_app Phase 3: Application Dev Method Development & Optimization Selectivity Selectivity & Specificity Dev->Selectivity Proceed to Validation LLOQ Calibration Curve & Sensitivity (LLOQ) Selectivity->LLOQ AccuracyPrecision Accuracy & Precision (Intra- & Inter-Day) LLOQ->AccuracyPrecision Matrix Matrix Effect & Recovery AccuracyPrecision->Matrix Stability Analyte Stability Matrix->Stability SampleAnalysis Study Sample Analysis Stability->SampleAnalysis Method Validated Sample_Prep Start Plasma Sample (e.g., 50 µL) Add_IS Add Internal Standard (IS) Solution Start->Add_IS Add_ACN Add Protein Precipitation Solvent (e.g., 200 µL Acetonitrile) Add_IS->Add_ACN Vortex Vortex to Mix Add_ACN->Vortex Centrifuge Centrifuge to Pellet Precipitated Proteins Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject

Sources

Comparative

Benchmarking Commercial Sodium 4-Hydroxyoctanoate Synthesis Protocols: A Technical Guide for Process Scale-Up

Executive Summary Sodium 4-hydroxyoctanoate (CAS 50996-94-6) is a highly versatile aliphatic hydroxy acid salt[1]. In commercial applications, it serves as a critical intermediate in the synthesis of active pharmaceutica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 4-hydroxyoctanoate (CAS 50996-94-6) is a highly versatile aliphatic hydroxy acid salt[1]. In commercial applications, it serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), a monomer precursor for biodegradable polyhydroxyalkanoates (PHAs), and a reference standard in advanced flavor and fragrance profiling.

As a Senior Application Scientist, I frequently observe a common pitfall in the scale-up of this compound: the failure to manage its thermodynamic instability. The open-chain 4-hydroxyoctanoic acid exists in a highly dynamic, pH-dependent equilibrium with its cyclic precursor, γ-octalactone (CAS 104-50-7)[2]. Because the pKa of similar hydroxyoctanoic acids is approximately 4.26[3], the protonated acid spontaneously undergoes intramolecular esterification (lactonization) under acidic or neutral conditions. Therefore, isolating the open-chain form requires driving the system toward the stable sodium salt.

This guide objectively benchmarks the two primary commercial synthesis protocols—Alkaline Saponification and Biocatalytic Kinetic Resolution —detailing the causality behind the chemistry and establishing self-validating workflows for each.

Mechanistic Pathways & Strategic Selection

The choice of synthesis protocol dictates the stereochemical outcome and scalability of the final product. Chemical saponification is highly efficient but yields a racemic mixture. Conversely, biocatalytic routes utilizing engineered aldolases[4] or specific 1,4-lactonases[5] provide exquisite stereocontrol at the cost of throughput.

SynthesisRoutes Lactone γ-Octalactone (Racemic Precursor) NaOH Protocol A: Alkaline Saponification Lactone->NaOH Chemical Enzyme Protocol B: Biocatalytic Resolution Lactone->Enzyme Enzymatic ProductChem Sodium 4-Hydroxyoctanoate (Racemic Salt) NaOH->ProductChem pH > 8, Heat ProductBio Sodium (S)-4-Hydroxyoctanoate (Enantiopure Salt) Enzyme->ProductBio pH 7.5, 30°C ValidationChem FT-IR Validation (1770 cm⁻¹ disappearance) ProductChem->ValidationChem ValidationBio pH-Stat Validation (0.5 eq NaOH consumed) ProductBio->ValidationBio

Workflow comparing chemical saponification and biocatalytic synthesis of sodium 4-hydroxyoctanoate.

Protocol A: High-Throughput Alkaline Saponification

Causality & Experience

Chemical saponification is the most scalable route for producing racemic sodium 4-hydroxyoctanoate. In this protocol, we deliberately utilize a 1.1x molar excess of NaOH. The causality behind this choice is rooted in Le Chatelier's principle: any localized drop in pH during the reaction will immediately trigger re-lactonization[3]. The excess base ensures the thermodynamic equilibrium is irreversibly pushed toward the carboxylate salt. We also employ a 1:1 ethanol/water co-solvent system to overcome the poor aqueous solubility of the hydrophobic γ-octalactone precursor.

Self-Validating System

This protocol integrates real-time Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). The reaction is only deemed complete when the lactone carbonyl stretch (1770 cm⁻¹) is entirely absent, replaced by the carboxylate stretch (1550 cm⁻¹). This binary go/no-go signal eliminates guesswork and prevents premature quenching.

Step-by-Step Methodology
  • Reagent Preparation: Charge a jacketed reactor with 1.0 equivalent of γ-octalactone[2] dissolved in a 1:1 mixture of ethanol and deionized water (v/v).

  • Alkaline Addition: Slowly add 1.1 equivalents of 2M NaOH dropwise under continuous overhead stirring (300 rpm). Maintain the internal temperature at 40°C to accelerate the nucleophilic attack of the hydroxide ion on the lactone carbonyl without causing solvent boil-off.

  • In-Process Validation: After 2 hours, withdraw a 1 mL aliquot. Analyze via ATR-FTIR. Self-Validation Check: If the 1770 cm⁻¹ peak persists, lactone remains; continue heating for 30 minutes. If only the 1550 cm⁻¹ peak is present, the conversion is complete.

  • Solvent Evaporation & Recovery: Concentrate the mixture under reduced pressure (50 mbar, 50°C) to strip the ethanol. Lyophilize the remaining aqueous solution to yield racemic sodium 4-hydroxyoctanoate as a white, highly hygroscopic powder[1].

Protocol B: Biocatalytic Asymmetric Kinetic Resolution

Causality & Experience

When enantiopure sodium (S)-4-hydroxyoctanoate is required for chiral drug development, chemical saponification falls short. While de novo asymmetric synthesis via engineered aldolases is possible[4], enzymatic kinetic resolution is often more straightforward for scale-up. We deploy 1,4-lactonase (EC 3.1.1.25), an enzyme highly specific for 1,4-lactones with 4-8 carbon atoms[5]. This enzyme selectively hydrolyzes only one enantiomer of the racemic lactone, leaving the other intact for easy solvent extraction. We supplement the buffer with 1 mM CaCl₂, as this specific lactonase strictly requires Ca²⁺ for structural stability and optimal catalytic activity[5].

Self-Validating System

We utilize an automated pH-stat titrator. As the lactone ring opens to form the hydroxy acid, it releases protons, causing the pH to drop. The titrator automatically adds NaOH to maintain a strict pH of 7.5. This creates a self-validating feedback loop: the exact molar conversion is continuously reported by the titrator's base consumption. When base consumption plateaus at exactly 0.5 equivalents, the kinetic resolution is perfectly complete.

Step-by-Step Methodology
  • Enzyme Immobilization: Suspend 1,4-lactonase (EC 3.1.1.25)[5] in 50 mM Tris-HCl buffer (pH 7.5) containing 1 mM CaCl₂.

  • Substrate Feeding: Add racemic γ-octalactone to a final concentration of 100 mM. Emulsify the mixture using a high-shear homogenizer to maximize the interfacial area between the aqueous enzyme and the hydrophobic lactone droplets.

  • Bioconversion & pH-Stat Validation: Incubate the reactor at 30°C. Connect the system to a pH-stat loaded with 1M NaOH. Self-Validation Check: Monitor the base consumption. Once exactly 50% of the theoretical maximum NaOH is consumed (0.5 eq), the enzyme has resolved the target enantiomer. Terminate the reaction immediately to prevent non-specific background hydrolysis.

  • Separation: Extract the unreacted (R)-γ-octalactone using three washes of ethyl acetate. The aqueous phase now contains the enantiopure sodium (S)-4-hydroxyoctanoate. Lyophilize the aqueous phase to recover the chiral product.

Quantitative Benchmarking Data

The following table summarizes the operational metrics of both protocols to aid in process selection:

ParameterProtocol A: Alkaline SaponificationProtocol B: Biocatalytic Resolution
Primary Mechanism Base-catalyzed ester hydrolysisEnzymatic kinetic resolution
Stereoselectivity Racemic (0% ee)Enantiopure (>99% ee)
Typical Yield >95%48-50% (Max 50% theoretical)
Reaction Time 2 - 4 hours24 - 48 hours
Scalability & Cost Highly scalable, low reagent costModerate scalability, high enzyme cost
In-Process Validation ATR-FTIR (1770 cm⁻¹ vs 1550 cm⁻¹)pH-Stat Titration (NaOH consumption)
Environmental Impact Moderate (Caustic waste generated)Low (Aqueous, mild pH conditions)

Conclusion & Recommendations

For bulk manufacturing of PHA precursors or general chemical intermediates, Protocol A (Alkaline Saponification) is the undisputed choice due to its >95% yield and rapid cycle times. However, for pharmaceutical applications requiring strict stereocontrol, Protocol B (Biocatalytic Resolution) is mandatory. By implementing the self-validating steps outlined above—FT-IR tracking for Protocol A and pH-stat monitoring for Protocol B—researchers can guarantee lot-to-lot consistency and prevent the costly re-lactonization of the final product.

References

  • sodium 4-hydroxyoctanoate | 50996-94-6 | Buy Now - Molport. 1

  • Rates of Formation of cis- and trans-Oak Lactone from 3-Methyl-4-hydroxyoctanoic Acid - ACS Publications. 3

  • Recent Advances in Aldolase-Catalyzed Asymmetric Synthesis - NTU Scholars. 4

  • Information on EC 3.1.1.25 - 1,4-lactonase - BRENDA Enzyme Database. 5

  • Gamma-octalactone (CAS N° 104-50-7) - ScenTree. 2

Sources

Validation

Validation of Solid-Phase Extraction Protocols for Sodium 4-Hydroxyoctanoate: A Comparative Guide

Executive Summary Sodium 4-hydroxyoctanoate (the sodium salt of 4-hydroxyoctanoic acid) is a critical medium-chain hydroxy fatty acid. It serves as a fundamental monomeric precursor in the biosynthesis of polyhydroxyalka...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 4-hydroxyoctanoate (the sodium salt of 4-hydroxyoctanoic acid) is a critical medium-chain hydroxy fatty acid. It serves as a fundamental monomeric precursor in the biosynthesis of polyhydroxyalkanoates (PHAs)[1], and its derivatives are heavily monitored in plant metabolomics and enology as precursors to sensory-active lactones[2].

Quantifying this analyte from complex biological or environmental matrices presents a severe bioanalytical challenge: thermodynamic instability . Traditional Solid-Phase Extraction (SPE) protocols rely on sample acidification to retain carboxylic acids on reversed-phase sorbents. However, acidifying 4-hydroxyoctanoate catalyzes rapid intramolecular esterification, converting the open-chain target into highly volatile γ -octalactone.

This guide objectively compares the performance of Hydrophilic-Lipophilic Balance (HLB), Silica C18, and Mixed-Mode Strong Anion Exchange (MAX) sorbents. Through mechanistic analysis and experimental validation, we demonstrate why MAX SPE is the only reliable, self-validating methodology for the accurate LC-MS/MS quantification of sodium 4-hydroxyoctanoate.

Mechanistic Insights: The Lactonization Challenge

To design a robust extraction protocol, we must first understand the causality behind analyte loss. Sodium 4-hydroxyoctanoate exists in a pH-dependent equilibrium[3].

At a basic pH (>7), the molecule exists as a stable, open-chain carboxylate anion. However, when the pH drops below its pKa (approximately 4.8), the carboxylate is protonated. The hydroxyl group at the C4 position then acts as an internal nucleophile, attacking the protonated carbonyl carbon to form a stable 5-membered ring ( γ -octalactone) while releasing water.

If a standard Reversed-Phase (HLB or C18) SPE protocol is used, the sample must be acidified to suppress ionization and promote hydrophobic retention. This acidification forces lactonization. Because γ -octalactone is highly volatile, it is subsequently lost during the nitrogen-drying steps of the SPE workflow, destroying absolute recovery and quantitative reproducibility.

pH_Equilibrium Start Sodium 4-Hydroxyoctanoate Acidic Acidic (pH < 4) Start->Acidic Add H+ Basic Basic (pH > 7) Start->Basic Add OH- Lactone Gamma-Octalactone Acidic->Lactone Lactonization Anion 4-Hydroxyoctanoate Anion Basic->Anion Deprotonation SPE_HLB HLB Sorbent (Poor Recovery) Lactone->SPE_HLB Hydrophobic SPE_MAX MAX Sorbent (High Recovery) Anion->SPE_MAX Electrostatic

Caption: pH-dependent structural conversion and corresponding SPE sorbent selection logic.

Sorbent Comparison and Experimental Data

To objectively evaluate extraction efficiency, plasma samples were spiked with sodium 4-hydroxyoctanoate (50 ng/mL) and processed using three different SPE chemistries.

  • Polymeric Reversed-Phase (HLB): Relies on hydrophobic interactions. Requires acidic loading (pH 3.0) for carboxylic acid retention.

  • Silica C18: Traditional hydrophobic retention. Prone to secondary silanol interactions and requires acidic loading.

  • Mixed-Mode Strong Anion Exchange (MAX): Contains both lipophilic polymer backbones and quaternary amine groups. Allows loading at basic pH (pH 8.5) to capture the carboxylate anion electrostatically.

Table 1: Comparative Performance of SPE Sorbents
Sorbent ChemistryLoading pHElution SolventAbsolute Recovery (%)Matrix Effect (%)RSD (%, n=6)
Mixed-Mode Anion Exchange (MAX) 8.52% Formic Acid in Methanol94.2 -6.43.1
Hydrophilic-Lipophilic Balance (HLB) 3.0100% Methanol58.7-14.212.5
Silica C18 3.0100% Methanol42.3-28.615.8

*Significant loss attributed to acid-catalyzed lactonization and subsequent volatilization during processing.

Table 2: Autosampler Stability of 4-Hydroxyoctanoate (Post-Elution)

Even with the MAX protocol, the elution solvent requires acid (2% Formic Acid) to neutralize the carboxylate and break the ionic bond with the sorbent. Table 2 demonstrates the causality of post-extraction degradation if the eluate is left in the autosampler without neutralization.

Matrix ConditionTime at 4°C (hrs)Intact Target Analyte (%)Lactone Formed (%)
Basic Aqueous (pH 8.5)2499.50.5
Acidic Eluate (2% FA in MeOH)192.17.9
Acidic Eluate (2% FA in MeOH)476.423.6
Neutralized Eluate (Protocol) 2498.8 1.2

Optimized Step-by-Step Methodology (MAX Protocol)

Based on the data above, the MAX protocol is the only scientifically sound approach. To ensure this methodology acts as a self-validating system , we incorporate a pre-extraction deuterated internal standard ( d5​ -sodium 4-hydroxyoctanoate) and a post-elution neutralization step.

SPE_Workflow Condition 1. Condition (MeOH -> Basic H2O) Load 2. Load Sample (pH 8.5) Condition->Load Wash1 3. Wash 1 (5% NH4OH) Load->Wash1 Wash2 4. Wash 2 (100% MeOH) Wash1->Wash2 Elute 5. Elution (2% FA in MeOH) Wash2->Elute Analyze 6. LC-MS/MS (Neutralized) Elute->Analyze

Caption: Workflow for Mixed-Mode Anion Exchange (MAX) SPE of sodium 4-hydroxyoctanoate.

Workflow Steps:
  • Sample Preparation & Self-Validation Spike: Take 200 µL of plasma/matrix. Spike with 10 µL of d5​ -internal standard (1 µg/mL). Dilute with 400 µL of 5% Ammonium Hydroxide ( NH4​OH ) in water to ensure the pH is 8.5. Causality: This guarantees the analyte is fully deprotonated and prevents premature lactonization.

  • Conditioning: Pass 1 mL of 100% Methanol through the 30 mg MAX cartridge, followed by 1 mL of water containing 5% NH4​OH .

  • Loading: Apply the pH-adjusted sample at a flow rate of 1 mL/min. The open-chain anion will bind tightly to the quaternary amine of the sorbent.

  • Wash 1 (Interference Removal - Neutrals): Wash with 1 mL of 5% NH4​OH in water. This removes salts and hydrophilic neutral interferences.

  • Wash 2 (Interference Removal - Lipids): Wash with 1 mL of 100% Methanol. Causality: Because the target is held by strong ionic bonds, we can aggressively wash with pure organic solvent to remove phospholipids and neutral lipids that cause matrix suppression in LC-MS/MS.

  • Elution: Elute the target analyte with 1 mL of 2% Formic Acid in Methanol. The acid neutralizes the target's carboxylate group, breaking the ionic interaction.

  • Post-Elution Neutralization (Critical Step): Immediately add 50 µL of 5% NH4​OH to the collection vial. Causality: As proven in Table 2, neutralizing the acidic eluate halts in-vial lactonization, ensuring the LC-MS/MS peak area strictly reflects extraction efficiency rather than autosampler degradation.

  • Evaporation and Reconstitution: Evaporate under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile) for LC-MS/MS analysis.

References

  • Large-Scale Production of Poly(3-Hydroxyoctanoic Acid) by Pseudomonas putida GPo1 and a Simplified Downstream Process Source: PubMed Central (nih.gov) URL:[1]

  • Accumulation of Glycoconjugates of 3-Methyl-4-hydroxyoctanoic Acid in Fruits, Leaves, and Shoots of Vitis vinifera cv. Monastrell following Foliar Applications of Oak Extract or Oak Lactone Source: ACS Publications (acs.org) URL:[2]

  • Rates of Formation of cis- and trans-Oak Lactone from 3-Methyl-4-hydroxyoctanoic Acid Source: ACS Publications (acs.org) URL:[3]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Sodium 4-hydroxyoctanoate

Introduction: Beyond the Benchtop Hazard Assessment and Characterization: Know Your Waste Before any disposal procedure can be initiated, a thorough understanding of the material's potential hazards is paramount. While a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Benchtop

Hazard Assessment and Characterization: Know Your Waste

Before any disposal procedure can be initiated, a thorough understanding of the material's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for Sodium 4-hydroxyoctanoate should always be the primary source of information, we can infer its likely properties from structurally similar compounds like sodium octanoate and sodium 4-hydroxybutyrate.

Potential Hazards:

  • Irritation: Similar compounds are known to cause skin and eye irritation.[1]

  • Harmful if Ingested/Inhaled: Ingestion or inhalation of dust may cause gastrointestinal or respiratory tract irritation.[2][3]

  • Environmental: While some related compounds are not considered hazardous to the environment, it is crucial to prevent undiluted product from entering ground water or sewage systems.[4]

The first and most critical step in the disposal process is to determine whether your Sodium 4-hydroxyoctanoate waste is classified as hazardous.[2] This determination is the responsibility of the waste generator and must be made in accordance with the U.S. Environmental Protection Agency (EPA) guidelines under the Resource Conservation and Recovery Act (RCRA), as well as state and local regulations.[2][5]

A waste is considered hazardous if it appears on specific EPA lists (F, K, P, or U lists) or if it exhibits one or more of the following characteristics:[6]

  • Ignitability

  • Corrosivity

  • Reactivity

  • Toxicity

Based on available data for analogous compounds, Sodium 4-hydroxyoctanoate is not typically listed as a P- or U-series hazardous waste.[2] However, if it is mixed with other substances, the entire mixture must be evaluated.

Disposal Decision Workflow

The following workflow provides a logical pathway for determining the appropriate disposal route for Sodium 4-hydroxyoctanoate waste. This process ensures that all regulatory and safety considerations are met before a final disposal method is selected.

DisposalWorkflow Start Start: Sodium 4-hydroxyoctanoate Waste Generated IsSDSAvailable Is a substance-specific Safety Data Sheet (SDS) available? Start->IsSDSAvailable ConsultSDS Consult SDS Section 13 (Disposal Considerations) & Section 14 (Transport) IsSDSAvailable->ConsultSDS  Yes CharacterizeWaste Characterize Waste: Is it mixed with listed hazardous chemicals or does it exhibit hazardous characteristics (ignitability, corrosivity, reactivity, toxicity)? IsSDSAvailable->CharacterizeWaste No   ConsultSDS->CharacterizeWaste HazardousWaste Waste is Hazardous CharacterizeWaste->HazardousWaste Yes NonHazardousWaste Waste is Non-Hazardous CharacterizeWaste->NonHazardousWaste No ProtocolB Follow Protocol B: Hazardous Waste Disposal HazardousWaste->ProtocolB CheckLocalRegs Consult Institutional EHS & Local Regulations for non-hazardous waste disposal. Are there specific restrictions? NonHazardousWaste->CheckLocalRegs Landfill Dispose as Solid Waste (Landfill) CheckLocalRegs->Landfill Solid Waste DrainDisposal Drain Disposal (Aqueous Only) - Dilute (<1% concentration) - Neutral pH - Permitted by local POTW CheckLocalRegs->DrainDisposal Aqueous Solution Prohibited Disposal Route Prohibited by Local Rules CheckLocalRegs->Prohibited Yes, restrictions apply Prohibited->ProtocolB Treat as hazardous

Caption: Decision workflow for Sodium 4-hydroxyoctanoate disposal.

Detailed Disposal Protocols

Based on the outcome of the disposal decision workflow, select the appropriate protocol.

Protocol A: Management of NON-HAZARDOUS Sodium 4-hydroxyoctanoate Waste

This protocol applies only if the waste has been definitively characterized as non-hazardous according to EPA and local regulations.[5][6]

A1. For Solid Waste (Powder):

  • Containerization: Place the dry, solid Sodium 4-hydroxyoctanoate waste into a clean, sealable container.[2] Ensure the container is compatible and not a former food or beverage container.[7]

  • Labeling: Clearly label the container as "Non-Hazardous Waste: Sodium 4-hydroxyoctanoate". Deface any previous labels on the container.[8]

  • Disposal: Dispose of the sealed container in the regular laboratory solid waste stream designated for landfill, in accordance with your institution's policies.[5][9]

A2. For Dilute Aqueous Solutions (e.g., rinsate from cleaning): Drain disposal is highly regulated and should only be considered after explicit approval from your institution's Environmental Health and Safety (EHS) department and confirmation that it is permitted by the local Publicly Owned Treatment Works (POTW).

  • Verification: Confirm that the solution contains no other hazardous materials and that the concentration of sodium 4-hydroxyoctanoate is low (generally <1%).[8]

  • Neutralization: Check the pH of the solution. If necessary, adjust it to a neutral range (typically between 6 and 8).

  • Disposal: While flushing with copious amounts of cold water, slowly pour the solution down the drain.[10] Let the water run for an additional two minutes to ensure the plumbing is thoroughly flushed.[10]

  • Prohibition: Never dispose of organic solvents or solutions containing heavy metals or other toxic contaminants down the drain.[11]

Protocol B: Management of HAZARDOUS Sodium 4-hydroxyoctanoate Waste

This protocol must be followed if the waste is determined to be hazardous or if its classification is unknown. When in doubt, err on the side of caution and treat the waste as hazardous.[12]

  • Containerization:

    • Select a sturdy, leak-proof container that is chemically compatible with the waste. The original product container is often a suitable choice.[7][12]

    • Do not overfill the container; leave at least 10% of headspace to allow for expansion.[12]

    • Keep the container securely capped at all times, except when adding waste.[8][12]

  • Labeling:

    • Attach a completed Hazardous Waste tag, as provided by your institution's EHS department.[11]

    • Clearly write the full chemical name ("Sodium 4-hydroxyoctanoate") and list all other components of the mixture with their approximate percentages. Do not use abbreviations or chemical formulas.[8]

    • Indicate the date when waste was first added to the container.

  • Segregation and Storage:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[7]

    • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[12]

    • Segregate the waste from incompatible materials, particularly strong oxidizing agents.[2]

  • Disposal Request:

    • Once the container is full or you have finished generating this waste stream, submit a chemical waste pickup request to your institution's EHS department.

    • Do not mix incompatible waste streams in the same container.[12]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or involves other hazardous materials.

  • Protect Yourself: Don appropriate Personal Protective Equipment (PPE) before attempting to clean the spill. (See Table 1).

  • Containment: For liquid spills, contain the spill using absorbent pads or other suitable materials. For solid spills, prevent the powder from becoming airborne.[2]

  • Cleanup:

    • Solid Spills: Carefully sweep up the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust.[4]

    • Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: The collected spill cleanup material must be disposed of as hazardous waste following Protocol B.

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling Sodium 4-hydroxyoctanoate and its waste.

Protection Type Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[8]Protects against splashes and airborne dust which can cause eye irritation.[1]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which may cause irritation.[1]
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.[8]
Respiratory A NIOSH-approved respirator may be necessary for large spills or when handling the powder outside of a fume hood.[13]Prevents inhalation of dust, which can cause respiratory tract irritation.[2]

Table 1: Recommended Personal Protective Equipment for handling Sodium 4-hydroxyoctanoate waste.

References

  • Chemical Waste Disposal Guidelines. (n.d.). Washington University in St. Louis. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • How To Dispose Non-Hazardous Waste. (2020, June 30). Hazardous Waste Experts. Retrieved from [Link]

  • Safety Data Sheet KR-119QL. (n.d.). Retrieved from [Link]

  • Non Hazardous Waste Disposal. (n.d.). US Waste Industries. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • Safety Data Sheet KR-310D. (2016, May 21). acc. to OSHA HCS. Retrieved from [Link]

  • Material Safety Data Sheet - 4-Hydroxybutyric Acid, Sodium Salt, 99%. (2005, October 3). Cole-Parmer. Retrieved from [Link]

  • Sustainable Materials Management: Non-Hazardous Materials and Waste Management Hierarchy. (2025, December 19). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Process Safety Management of Highly Hazardous Chemicals and Covered Concentrations of Listed Appendix A Chemicals. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Procedure for disposing of hazardous waste. (n.d.). Massachusetts Institute of Technology. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Acid and Caustic Solutions. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Chemical Disposal Guidelines Department of Natural Sciences. (2025, July 1). University of North Texas at Dallas. Retrieved from [Link]

  • USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. (2019, December 4). VelocityEHS. Retrieved from [Link]

  • Safety Data Sheet - Deoxycholic Acid, Sodium Salt. (n.d.). Retrieved from [Link]

  • Non Hazardous Waste. (n.d.). Illinois Environmental Protection Agency. Retrieved from [Link]

  • Chemical and Hazardous Waste Guide. (2024, October 20). University of Oslo. Retrieved from [Link]

  • 1910.119 - Process safety management of highly hazardous chemicals. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Use of Hydrofluoric Acid in the Petroleum Refining Alkylation Process. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • The NIH Drain Discharge Guide. (2020, September). National Institutes of Health. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 4-hydroxyoctanoate
Reactant of Route 2
Reactant of Route 2
Sodium 4-hydroxyoctanoate
© Copyright 2026 BenchChem. All Rights Reserved.